molecular formula C9H6N2O3 B7909020 4-Hydroxy-7-nitroquinoline CAS No. 75770-07-9

4-Hydroxy-7-nitroquinoline

Cat. No.: B7909020
CAS No.: 75770-07-9
M. Wt: 190.16 g/mol
InChI Key: MLPKSYLYDHCVOI-UHFFFAOYSA-N
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Description

4-Hydroxy-7-nitroquinoline is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-1H-quinolin-4-one
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InChI

InChI=1S/C9H6N2O3/c12-9-3-4-10-8-5-6(11(13)14)1-2-7(8)9/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPKSYLYDHCVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283859
Record name 4-HYDROXY-7-NITROQUINOLINE
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Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

75770-07-9, 6270-14-0
Record name 7-Nitro-4(1H)-quinolinone
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Record name 4-HYDROXY-7-NITROQUINOLINE
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Record name 7-nitroquinolin-4-ol
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Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-7-nitroquinoline and its Congeners for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The compound specified, 4-Hydroxy-7-nitroquinoline with CAS number 75770-07-9, is not readily identifiable in major chemical databases. This suggests the possibility of a typographical error in the CAS number or that the compound is exceedingly rare. This guide, therefore, addresses the broader class of hydroxy- and nitro-substituted quinolines, providing a robust framework for research in this area. The principles, protocols, and analyses detailed herein are directly applicable to the study of such compounds and will serve as a valuable resource for the investigation of novel quinoline derivatives.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of hydroxyl and nitro substituents dramatically influences the electron density and steric profile of the quinoline nucleus, leading to a diverse range of pharmacological effects. These substitutions can modulate properties such as receptor binding, enzyme inhibition, and bioavailability. Consequently, substituted quinolines have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.

Physicochemical Properties of Substituted Quinolines

The physicochemical properties of substituted quinolines are critical determinants of their biological activity and formulation potential. Key parameters include:

PropertyTypical Range/ValueSignificance
Molecular Weight 150 - 300 g/mol Influences solubility, permeability, and diffusion.
Melting Point 150 - 300 °CIndicator of purity and lattice energy.
pKa 4-6 (quinoline nitrogen)Determines the ionization state at physiological pH, affecting receptor interaction and membrane transport.
LogP 1-4A measure of lipophilicity, impacting cell membrane permeability and off-target effects.
Solubility Varies widelyCrucial for in vitro assay design and in vivo bioavailability. Generally sparingly soluble in water, more soluble in organic solvents like DMSO and DMF.

Synthesis of Hydroxy- and Nitro-Substituted Quinolines

The synthesis of functionalized quinolines is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide range of derivatives.

General Synthetic Strategies

Common methods for the synthesis of the quinoline core include the Skraup, Doebner-von Miller, and Friedländer reactions. For the introduction of hydroxyl and nitro groups, subsequent electrophilic aromatic substitution reactions are typically employed. The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the quinoline ring.

A general representation of a synthetic approach is outlined below:

Synthetic Pathway A Starting Material (e.g., Aniline derivative) B Quinoline Synthesis (e.g., Skraup reaction) A->B Glycerol, H2SO4, Oxidizing agent C Quinoline Core B->C D Nitration (HNO3/H2SO4) C->D E Nitroquinoline D->E F Hydroxylation (e.g., Nucleophilic Substitution) E->F G Hydroxy-nitroquinoline F->G Signaling Pathway cluster_cell Cellular Environment NQ Nitroquinoline ROS Reactive Oxygen Species (ROS) NQ->ROS DNA_Damage DNA Damage ROS->DNA_Damage Nrf2 Nrf2 Activation ROS->Nrf2 Apoptosis Apoptosis DNA_Damage->Apoptosis Antioxidant Antioxidant Response Nrf2->Antioxidant

A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 4-Hydroxy-7-nitroquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and unique photophysical properties. Within this esteemed class of compounds, this compound emerges as a particularly valuable intermediate. The introduction of a nitro group at the 7-position of the 4-hydroxyquinoline core significantly modulates the molecule's electronic properties, opening avenues for further functionalization and the development of novel therapeutic agents and specialized chemical probes. This guide provides an in-depth, experience-driven protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Mechanistic Insights: The Electrophilic Aromatic Substitution of 4-Hydroxyquinoline

The synthesis of this compound from 4-hydroxyquinoline is achieved through an electrophilic aromatic substitution reaction, specifically nitration. The regioselectivity of this reaction is governed by the interplay of the electronic effects of the substituents on the quinoline ring.

The 4-hydroxy group is a potent activating group, donating electron density to the aromatic system via resonance, and is an ortho, para-director. Conversely, the nitrogen atom of the quinoline ring is an electron-withdrawing group, deactivating the ring towards electrophilic attack. In the strongly acidic conditions of nitration (typically a mixture of nitric and sulfuric acid), the quinoline nitrogen is protonated, further enhancing its deactivating effect on the pyridine ring.

Consequently, electrophilic attack is directed towards the benzene ring. The hydroxyl group at position 4 directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho (position 3) and para (position 5) positions. However, the 5-position is sterically hindered by the adjacent fused ring system. Therefore, the primary sites of substitution are the positions ortho and para to the hydroxyl group on the benzenoid ring, which are positions 5 and 7. The electronic influence of the protonated nitrogen atom slightly favors substitution at the 7-position over the 5-position.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust and validated method for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
4-HydroxyquinolineReagentSigma-AldrichPurity ≥ 98%
Concentrated Sulfuric Acid (H₂SO₄)ACSFisher Scientific95-98%
Concentrated Nitric Acid (HNO₃)ACSFisher Scientific68-70%
Deionized Water--For workup
EthanolReagentVWRFor recrystallization
Sodium Bicarbonate (NaHCO₃)ACSEMD MilliporeFor neutralization
Ice--For temperature control
Round-bottom flask (250 mL)---
Magnetic stirrer and stir bar---
Dropping funnel---
Thermometer---
Buchner funnel and filter paper---
Beakers and Erlenmeyer flasks---
Reaction Workflow Diagram

Synthesis_Workflow cluster_preparation Preparation cluster_nitration Nitration cluster_workup Workup & Purification A Dissolve 4-Hydroxyquinoline in Concentrated H₂SO₄ B Cool the mixture to 0-5 °C A->B D Slowly add Nitrating Mixture to the reaction flask B->D C Prepare Nitrating Mixture (H₂SO₄ and HNO₃) C->D E Maintain temperature below 10 °C D->E F Pour reaction mixture onto crushed ice E->F G Neutralize with NaHCO₃ F->G H Filter the precipitate G->H I Wash with cold water H->I J Recrystallize from Ethanol I->J K This compound J->K Characterization

High-Performance Synthesis of 4-Hydroxy-7-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Conrad-Limpach Modification of the Knorr Condensation Target Audience: Senior Organic Chemists, Process Development Scientists

Executive Summary & Strategic Distinction

This guide details the synthesis of 4-Hydroxy-7-nitroquinoline (7-nitroquinolin-4(1H)-one). It is critical to address a common nomenclature conflation immediately: while the Knorr Quinoline Synthesis classically produces 2-hydroxyquinolines (carbostyrils) via an anilide intermediate, the target molecule here is a 4-hydroxyquinoline .

To achieve the 4-hydroxy regioisomer, the reaction must proceed via the Conrad-Limpach protocol.[1][2] This pathway enforces kinetic control to form a


-aminoacrylate (enamine) intermediate, which subsequently undergoes thermal cyclization. Attempting this synthesis under standard "Knorr" conditions (low-temperature acid catalysis) would favor the thermodynamic anilide intermediate, erroneously yielding the 2-hydroxy isomer.

Synthetic Strategy:

  • Condensation: 3-Nitroaniline + Ethyl Acetoacetate

    
     Enamine (Schiff Base).
    
  • Cyclization: High-temperature electrocyclic ring closure (

    
     250°C) to form the quinolone core.[1]
    
  • Regiocontrol: Management of the meta-nitro substituent directing effect to favor the 7-isomer over the 5-isomer.

Mechanistic Foundation & Regioselectivity

The synthesis relies on the varying reactivity of the


-keto ester's two carbonyls.
  • Knorr Pathway (Avoid for this Target): At lower temperatures (

    
    °C), the aniline attacks the more reactive ketone carbonyl, forming an anilide. Cyclization yields 2-hydroxy-7-nitroquinoline.
    
  • Conrad-Limpach Pathway (Required): At high temperatures with acid catalysis and water removal, the aniline attacks the ketone to form an enamine . Subsequent thermal cyclization involves an intramolecular nucleophilic attack of the aromatic ring onto the ester carbonyl, ejecting ethanol and forming the 4-hydroxyquinoline.

Regiochemical Challenge: The Meta-Substituent

Starting with 3-nitroaniline , cyclization can occur at two ortho positions relative to the amine:

  • Para to Nitro (

    
    ):  Yields 7-nitro-4-hydroxyquinoline .
    
  • Ortho to Nitro (

    
    ):  Yields 5-nitro-4-hydroxyquinoline .
    

Theoretical Insight: The nitro group is strongly electron-withdrawing. Cyclization at the position ortho to the nitro group (forming the 5-isomer) is sterically hindered and electronically disfavored due to the inductive destabilization of the sigma-complex intermediate. Consequently, the 7-nitro isomer is the major product (typically >80% regioselectivity), but chromatographic or recrystallization separation is required to remove the 5-nitro impurity.

ReactionPathways cluster_legend Pathway Key Start 3-Nitroaniline + Ethyl Acetoacetate Anilide Intermediate: Anilide (Kinetic @ Low Temp) Start->Anilide 100°C Direct Attack Enamine Intermediate: Enamine (Thermodynamic @ High Temp) Start->Enamine Reflux (Toluene) Cat. p-TsOH -H2O (Dean-Stark) Prod2OH Product: 2-Hydroxy-7-nitroquinoline (WRONG ISOMER) Anilide->Prod2OH PPA / H2SO4 Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization -EtOH Prod4OH Target: this compound Cyclization->Prod4OH Major Path (Steric/Electronic Pref) MinorProd Minor: 5-Nitro Isomer Cyclization->MinorProd Minor Path Knorr Classic Knorr (2-OH) CL Conrad-Limpach (4-OH)

Caption: Mechanistic divergence between Knorr and Conrad-Limpach pathways. The green path indicates the required route for the 4-hydroxy target.

Experimental Protocol

Phase 1: Enamine Formation (Condensation)

This step requires forcing conditions because the nitro group deactivates the aniline nucleophile.

  • Reagents:

    • 3-Nitroaniline (1.0 eq)

    • Ethyl Acetoacetate (1.2 eq)

    • Solvent: Toluene or Benzene (anhydrous)

    • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Procedure:

  • Dissolve 3-nitroaniline and ethyl acetoacetate in toluene.

  • Add catalytic p-TsOH.

  • Heat to vigorous reflux. Monitor water collection in the Dean-Stark trap.

  • Endpoint: Continue reflux until the theoretical volume of water is collected (approx. 4-8 hours).

  • Workup: Cool the solution. Wash with 5% NaHCO₃ (to remove acid catalyst) and brine. Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Result: Crude

    
    -(3-nitroanilino)crotonate (Enamine). This is often an oil or low-melting solid. Do not purify extensively; proceed to cyclization.
    
Phase 2: Thermal Cyclization (Ring Closure)

This is the critical step. The ring closure requires high thermal energy to overcome the aromaticity barrier of the benzene ring.

  • Reagents:

    • Crude Enamine (from Phase 1)

    • Solvent: Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether) or Diphenyl ether.

    • Note: Mineral oil can be used but makes workup difficult.

  • Temperature: 250°C (Boiling point of Dowtherm A).

Procedure:

  • Heat the Dowtherm A (approx. 10 mL per gram of enamine) to a rolling boil (

    
     250°C) in a flask equipped with a short-path distillation head (to remove ethanol formed).
    
  • Critical Addition: Add the crude enamine dropwise (diluted in a minimum amount of warm solvent if necessary) to the boiling Dowtherm A.

    • Why Dropwise? This maintains high dilution, preventing intermolecular polymerization, and ensures the reactant instantly sees the high temperature required for cyclization rather than polymerization.

  • Maintain reflux for 15–30 minutes after addition is complete. Ethanol should distill off.[2][3][4]

  • Cooling: Allow the mixture to cool slowly to room temperature. The product, this compound, typically precipitates as a brown/yellow solid.

  • Filtration: Dilute the cooled mixture with hexane or petroleum ether (to solubilize the Dowtherm A) and filter the precipitate.

  • Washing: Wash the filter cake copiously with hexane/acetone to remove residual high-boiling solvent.

Phase 3: Purification & Isomer Separation

The crude solid contains the 7-nitro (major) and 5-nitro (minor) isomers.

  • Recrystallization: Recrystallize from Glacial Acetic Acid or DMF/Ethanol .

    • The 7-nitro isomer is generally less soluble and crystallizes first.

  • Verification: Check purity via TLC (MeOH:DCM 1:9) or HPLC.

  • Characterization:

    • 1H NMR (DMSO-d6): Look for the C2-H singlet (

      
       7.9-8.1 ppm). The 7-nitro isomer will show a specific coupling pattern for the benzenoid ring (d, d, dd) distinct from the 5-nitro (d, d, t pattern).
      

Quantitative Data Summary

ParameterSpecificationNotes
Stoichiometry 1.0 : 1.2 (Aniline : Ketoester)Slight excess of ester drives reaction.
Catalyst p-TsOH (5 mol%)Essential for deactivating nitro-anilines.
Cyclization Temp 240–255°CBelow 240°C favors polymerization/tars.
Solvent Dowtherm A / Diphenyl EtherHigh boiling point, inert.
Typical Yield 45% – 65%Lower yields due to electronic deactivation.
Regioselectivity ~80:20 (7-nitro : 5-nitro)Purification required.

Troubleshooting & Optimization

Issue: Low Yield in Condensation Step

Root Cause: 3-Nitroaniline is a poor nucleophile. Solution:

  • Extend reflux time (up to 24h).

  • Use a molecular sieve in the Dean-Stark trap to ensure total water removal.

  • Consider using the Gould-Jacobs alternative: React 3-nitroaniline with Ethoxymethylenemalonate (EMME) instead of ethyl acetoacetate. This route is often cleaner for electron-deficient anilines and yields the 3-ester-4-quinolone, which can be hydrolyzed and decarboxylated.

Issue: "Tarring" during Cyclization

Root Cause: Concentration of enamine is too high or addition is too fast. Solution:

  • Ensure the Dowtherm A is actually boiling before addition.

  • Add the enamine solution very slowly via a dropping funnel.

  • Use nitrogen sparging to prevent oxidative degradation at high temperatures.

Issue: Product Solubility

Root Cause: Nitro-hydroxyquinolines are highly insoluble in organic solvents. Solution:

  • Use DMF or DMSO for NMR characterization.

  • For reactions requiring the hydroxy group protection, convert to the 4-chloro derivative using

    
     immediately, as the chloro-derivative is more soluble and workable.
    

References

  • Conrad, M., & Limpach, L. (1887).[1] Über das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft.

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society.[5] (Foundational work on nitro-quinoline synthesis regioselectivity).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Authoritative text on Knorr vs. Conrad-Limpach mechanisms).

  • Patel, N. B., et al. (2010). Synthesis and microbial activity of new 4-hydroxy quinolines. Journal of Saudi Chemical Society. (Modern application of the protocol).

Sources

Technical Guide: Therapeutic Applications of 4-Hydroxy-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, synthesis, and chemical biology of 4-Hydroxy-7-nitroquinoline , a critical scaffold in medicinal chemistry.

Executive Summary

This compound (also known as 7-nitroquinolin-4-ol) is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. While rarely a final drug product itself, it serves as a linchpin intermediate in the synthesis of three major therapeutic classes:

  • NMDA Receptor Antagonists: Derivatives functioning at the glycine modulatory site for neuroprotection.[1][2]

  • Tyrosine Kinase Inhibitors (TKIs): Precursors to 4-anilino-3-cyanoquinolines used in oncology (e.g., EGFR inhibitors).[2]

  • Antimicrobial & Antiprotozoal Agents: Nitro-heterocycles with intrinsic redox potential against anaerobic pathogens.[2]

This guide provides the specific synthetic protocols, structure-activity relationships (SAR), and mechanistic grounding required to utilize this scaffold in drug discovery.

Chemical Biology & Structure-Activity Relationship (SAR)

The versatility of this compound stems from its ability to be functionalized at two distinct vectors (C4 and C7) with orthogonal reactivity.[2]

The Pharmacophore[3]
  • C4 Position (Hydroxyl/Chloro): The 4-hydroxyl group exists in tautomeric equilibrium with the 4-quinolone.[2] It is readily converted to a 4-chloro group (using POCl₃), which serves as an electrophilic handle for SNAr reactions with amines.[2] This is the entry point for introducing specificity domains (e.g., aniline rings in kinase inhibitors).

  • C7 Position (Nitro): The nitro group is strongly electron-withdrawing, which:

    • Increases the acidity of the N1 proton (important for binding affinity in NMDA antagonists).

    • Can be reduced to an amine (-NH₂), providing a nucleophilic handle for attaching solubilizing tails (e.g., morpholine/piperazine chains) crucial for bioavailability.[2]

Mechanism of Action Visualization

The following diagram illustrates the divergence of this scaffold into two primary therapeutic pathways.

G Scaffold This compound (Core Scaffold) Deriv1 7-Nitrokynurenic Acid Derivatives Scaffold->Deriv1 2-Carboxylation Intermediate 4-Chloro-7-nitroquinoline Scaffold->Intermediate POCl3 Chlorination Target1 Target: NMDA Receptor (Glycine Site) Deriv1->Target1 High Affinity Binding Effect1 Neuroprotection (Stroke/Epilepsy) Target1->Effect1 Inhibition Deriv2 4-Anilino-7-aminoquinoline Intermediate->Deriv2 SnAr (Aniline) + Reduction Target2 Target: EGFR/HER2 Tyrosine Kinases Deriv2->Target2 ATP Competition Effect2 Oncology (Solid Tumors) Target2->Effect2 Apoptosis

Figure 1: Divergent synthesis pathways from the this compound core to neuroprotective and oncological agents.[2]

Therapeutic Applications

Neuroprotection: NMDA Glycine Site Antagonists

Glutamate excitotoxicity is mediated by the NMDA receptor.[1] Competitive antagonists at the glutamate site often cause psychotomimetic side effects.[2] However, antagonists at the allosteric glycine site (such as 7-chlorokynurenic acid) offer a safer safety profile.[2]

  • Mechanism: The 7-nitro group mimics the electron-withdrawing properties of the 7-chloro substituent found in potent reference compounds.[2] It enhances the acidity of the NH group, strengthening the hydrogen bond with the receptor protein backbone.

  • Key Insight: 7-nitro-4-hydroxyquinoline-2-carboxylic acid (7-nitrokynurenic acid) shows high affinity for the glycine site, preventing channel opening during ischemic events.[2]

Oncology: EGFR Kinase Inhibitors

The 4-anilinoquinoline pharmacophore is the backbone of drugs like gefitinib and erlotinib .[2]

  • Role of Scaffold: The this compound is converted to 4-chloro-7-nitroquinoline.[2]

  • Reaction Logic:

    • SNAr Displacement: The 4-Cl is displaced by a substituted aniline (e.g., 3-chloro-4-fluoroaniline).[2]

    • Nitro Reduction: The 7-NO₂ is reduced to 7-NH₂.[2]

    • Solubilization: The resulting 7-amine is acylated with water-soluble moieties (e.g., Michael acceptors for covalent inhibition).[2]

  • Advantage: The 7-position is solvent-exposed in the ATP binding pocket, making it the ideal exit vector for tuning physicochemical properties without disrupting binding.[2]

Experimental Protocols

Synthesis of this compound (Gould-Jacobs Reaction)

This protocol utilizes the Gould-Jacobs reaction, the industry standard for constructing the quinolone core.[2] Note that m-nitroaniline yields a mixture of 5- and 7-nitro isomers; separation is required.[2]

Reagents:

  • m-Nitroaniline (1.0 eq)[2]

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[2]

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)[2]

  • Sodium Hydroxide (NaOH)[2][3]

Step-by-Step Protocol:

  • Condensation:

    • Mix m-nitroaniline and EMME in a round-bottom flask.

    • Heat to 110–120°C for 2 hours. Ethanol is evolved (distill off if possible).[2]

    • Result: Formation of diethyl (3-nitrophenylaminomethylene)malonate.[2] Recrystallize from ethanol to purify.

  • Cyclization (Critical Step):

    • Heat Dowtherm A to a rolling boil (~250°C).

    • Add the acrylate intermediate rapidly to the boiling solvent. High dilution and rapid addition favor intramolecular cyclization over polymerization.[2]

    • Reflux for 30–60 minutes.[2]

    • Cool to room temperature.[2][3][4][5] The product (ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate) will precipitate.[2] Filter and wash with hexane.[2]

  • Hydrolysis & Decarboxylation:

    • Reflux the ester in 10% NaOH for 4 hours to hydrolyze to the carboxylic acid.

    • Acidify with HCl to precipitate the acid.[2]

    • Decarboxylation: Heat the dry acid in Dowtherm A or quinoline at 240°C until CO₂ evolution ceases.

    • Purification: The crude solid contains both 5-nitro and 7-nitro isomers.[2] Recrystallize from glacial acetic acid or DMF.[2] The 7-nitro isomer is typically less soluble and crystallizes first.[2]

Yield: Expect 40–60% overall yield.[2] Validation: 1H NMR (DMSO-d₆) should show a doublet for H-5 (coupling with H-6) and a singlet for H-8 (due to meta coupling), distinguishing it from the 5-nitro isomer.

Functionalization to 4-Chloro-7-nitroquinoline

This intermediate is the "gateway" to kinase inhibitors.[2]

  • Suspend dry this compound (1.0 eq) in POCl₃ (5.0 eq).

  • Add a catalytic amount of DMF (Vilsmeier-Haack conditions).[2]

  • Reflux for 2 hours. The solid will dissolve as the reaction proceeds.

  • Quench: Pour the reaction mixture slowly onto crushed ice/ammonia water (exothermic!).

  • Isolation: Filter the yellow precipitate (4-chloro-7-nitroquinoline).

Safety & Toxicology

  • Nitro-Aromatics: Compounds containing nitro groups can be mutagenic (Ames positive) due to metabolic reduction to hydroxylamines.[2] In drug design, the nitro group is often reduced to an amine or amide to mitigate this risk.

  • Handling: 4-Chloro-7-nitroquinoline is a potent skin sensitizer and lachrymator.[2] Handle in a fume hood.

  • Waste: Dowtherm A is difficult to clean; use dedicated glassware or clean with hot toluene followed by acetone.[2]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [2]

  • Leeson, P. D., et al. (1991).[2] Kynurenic acid derivatives.[2][6][7][8] Structure-activity relationships of glycine site antagonists. Journal of Medicinal Chemistry, 34(4), 1243–1252. [2]

  • Wissner, A., et al. (2003).[2] Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Analogues of 3-Cyano-4-anilinoquinolines as Epidermal Growth Factor Receptor Kinase Inhibitors. Journal of Medicinal Chemistry, 46(1), 49–63. [2]

  • Price, C. C., & Roberts, R. M. (1948). 4,7-Dichloroquinoline.[2][3][5][9][10] Organic Syntheses, 28, 38.

  • Parsons, C. G., et al. (1997).[2][7] Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain.[1][2] Molecular Pharmacology, 52(4), 608-618.[2]

Sources

Methodological & Application

Application Note: Cytotoxicity Profiling of 4-Hydroxy-7-nitroquinoline (4H7NQ)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

4-Hydroxy-7-nitroquinoline (4H7NQ), often existing in tautomeric equilibrium with 7-nitro-4-quinolone, represents a critical scaffold in medicinal chemistry. While structurally related to the potent carcinogen 4-nitroquinoline-1-oxide (4NQO) and the antibiotic Nitroxoline (8-hydroxy-5-nitroquinoline), 4H7NQ occupies a distinct pharmacological niche. It serves as a precursor for NMDA receptor glycine-site antagonists and potential antitumor agents.

Why this protocol? Standard cytotoxicity assays often fail with nitro-substituted quinolines due to their specific physicochemical properties:

  • Solubility Issues: The planar aromatic structure leads to stacking and precipitation in aqueous media.

  • Redox Cycling: The nitro group (

    
    ) can undergo enzymatic reduction to nitro radical anions, generating superoxide anions. This requires specific ROS-sensitive controls.
    
  • Tautomerism: The hydroxy/keto equilibrium is pH-dependent, altering cellular uptake.

This guide provides a validated workflow for assessing the cytotoxicity of 4H7NQ, distinguishing between metabolic impairment (MTT/MTS) and membrane integrity loss (LDH), with a specific module for oxidative stress profiling.

Mechanism of Action & Biological Context[1][2][3][4][5][6]

To interpret cytotoxicity data correctly, one must understand the potential intracellular cascade. Unlike simple alkylating agents, 4H7NQ likely exhibits toxicity through two primary pathways:

  • Nitro-Reductive Stress: Similar to other nitro-aromatics, 4H7NQ can be reduced by intracellular nitroreductases (e.g., NQO1). This cycle generates Reactive Oxygen Species (ROS), leading to DNA strand breaks and mitochondrial depolarization.

  • Intercalation/Binding: The planar quinoline core may intercalate into DNA or bind allosteric sites on glutamate receptors (if using neuronal lines), inducing excitotoxicity or apoptosis.

Mechanistic Pathway Diagram

G Compound This compound (Extracellular) Uptake Passive Diffusion / Tautomerization Compound->Uptake Intracellular Intracellular 4H7NQ Uptake->Intracellular Reductase Nitroreductase (NQO1) Activation Intracellular->Reductase Enzymatic Reduction Radical Nitro Radical Anion Reductase->Radical ROS Superoxide / ROS Surge Radical->ROS Redox Cycling Mito Mitochondrial Depolarization (ΔΨm Loss) ROS->Mito DNA DNA Adducts / Damage ROS->DNA Apoptosis Apoptosis / Necrosis Mito->Apoptosis DNA->Apoptosis

Figure 1: Hypothesized cytotoxicity pathway of 4H7NQ involving nitro-reduction and oxidative stress.

Experimental Protocol: Cytotoxicity Profiling

Critical Reagents & Preparation[7]
  • Test Compound: this compound (CAS: 17408-21-8).

  • Vehicle: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Positive Control:

    • General Toxicity: Doxorubicin (1 µM).

    • Mechanistic Control (Nitro-stress): 4-Nitroquinoline-1-oxide (4NQO) or Menadione.

  • Cell Lines:

    • HepG2: High metabolic capacity (ideal for nitro-reduction testing).

    • SH-SY5Y: Neuroblastoma (ideal for neurotoxicity/NMDA relevance).

Stock Solution Preparation (Critical Step):

  • Weigh 4H7NQ powder. Note: It is likely a yellow/orange crystalline solid.

  • Dissolve in 100% DMSO to a concentration of 50 mM .

    • Note: Sonicate for 5-10 minutes at 37°C if turbidity persists.

  • Aliquot and Store: Store at -20°C. Protect from light (amber tubes) as nitro-compounds are photosensitive.

Experimental Workflow

Workflow cluster_0 Day 0: Seeding cluster_1 Day 1: Treatment cluster_2 Day 2/3: Readout Seed Seed Cells (96-well plate) 5-10k cells/well Prep Dilute 4H7NQ in Media (Max 0.5% DMSO) Seed->Prep Treat Apply Serial Dilutions (0.1 - 100 µM) Prep->Treat MTT Assay 1: MTT (Metabolic) Treat->MTT LDH Assay 2: LDH (Membrane) Treat->LDH

Figure 2: Dual-assay workflow for confirming cytotoxicity.

Detailed Step-by-Step Procedure
Phase A: Cell Seeding
  • Harvest cells in the exponential growth phase.

  • Seed 5,000–10,000 cells/well in 100 µL complete media into a clear-bottom 96-well plate.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

    • Edge Effect Control: Fill outer wells with PBS; do not use for data.

Phase B: Compound Treatment
  • Serial Dilution: Prepare a 2x working solution in culture media.

    • Range: 0, 1, 5, 10, 25, 50, 100 µM.

    • Vehicle Control: Media + DMSO (matched to the highest concentration, e.g., 0.5%).

  • Remove old media from wells (carefully, do not disturb monolayer).

  • Add 100 µL of fresh media containing the compound.

  • Incubate for 24 or 48 hours .

Phase C: Dual Readout (Multiplexing)

To maximize data integrity, perform LDH analysis on the supernatant before MTT analysis on the adherent cells.

Step 1: LDH Release (Membrane Integrity)

  • Transfer 50 µL of supernatant from each well to a new plate.

  • Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubate 30 mins at Room Temp (Dark).

  • Add Stop Solution and read Absorbance at 490 nm .

Step 2: MTT Assay (Mitochondrial Activity)

  • To the original plate (cells + remaining 50 µL media), add 10 µL of MTT reagent (5 mg/mL in PBS).

  • Incubate for 3–4 hours at 37°C until purple formazan crystals form.

  • Remove media carefully.

  • Solubilize crystals with 100 µL DMSO .

  • Read Absorbance at 570 nm .

Data Analysis & Interpretation

Calculation of Viability

Normalize all values to the Vehicle Control (DMSO).



Troubleshooting & Expected Outcomes
ObservationPotential CauseSolution
Precipitation 4H7NQ is hydrophobic.Check wells under microscope before assay. If crystals are visible, lower max concentration or use BSA-containing media to solubilize.
High Background (MTT) Reductive nature of 4H7NQ.The nitro group might directly reduce MTT without cells. Crucial Control: Incubate Media + Compound + MTT (no cells). If purple, switch to ATP-based assay (CellTiter-Glo).
LDH High / MTT High Cell lysis but enzyme active.Inconsistent. Likely interference.[1] Wash cells with PBS before adding MTT media.
Data Presentation Template

Table 1: Summary of Cytotoxicity (IC50 Values)

Cell LineTimepointIC50 (MTT)IC50 (LDH)Interpretation
HepG224 h[Value] µM[Value] µMMetabolic toxicity likely due to nitro-reduction.
SH-SY5Y24 h[Value] µM[Value] µMAssess for neurotoxicity vs neuroprotection window.

Advanced Mechanistic Validation: ROS Assay

Since 4H7NQ is a nitro-quinoline, oxidative stress is a high-probability mechanism.

Protocol:

  • Seed cells in black-walled 96-well plates.

  • Pre-load cells with 10 µM H2DCFDA (ROS probe) for 30 mins in serum-free media.

  • Wash cells with PBS.

  • Add 4H7NQ (in phenol-red free media).

  • Measure Fluorescence (Ex/Em: 485/535 nm) kinetically every 10 mins for 2 hours.

Expected Result: A rapid increase in fluorescence indicates redox cycling of the nitro group, validating the ROS mechanism [1, 3].

References

  • Nitroxoline and Nitro-quinoline Mechanisms

    • Jiang, H., et al. (2011). "Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol." Cancer Letters. This paper establishes the ROS-dependent cytotoxicity of nitro-hydroxyquinolines.
  • NMDA Receptor Glycine Site Antagonists

    • Cai, S. X., et al. (1996). "Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors." Journal of Medicinal Chemistry.
  • 4NQO (Positive Control Context)

    • Tada, M., & Tada, M. (1976). "Metabolic activation of 4-nitroquinoline 1-oxide and its binding to nucleic acid." Nature. Establishes the baseline toxicity mechanism for nitro-quinolines.
  • Synthesis and Structural Analogs

    • Gao, S., et al. (2012).[2] "Synthesis and Antibacterial Activities of Novel 4-Hydroxy-7-hydroxy- and 3-Carboxycoumarin Derivatives." Molecules. Discusses the synthesis and biological activity of related hydroxy-quinoline/coumarin scaffolds.

Sources

MTT assay protocol using 4-Hydroxy-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cytotoxicity Assessment of 4-Hydroxy-7-nitroquinoline via MTT Assay

Abstract & Scientific Rationale

This application note details the protocol for assessing the cytotoxicity of This compound (7-nitro-4-quinolinol; CAS: 613-51-4) using the MTT assay. While the MTT assay is a gold standard for metabolic activity, the specific physicochemical properties of nitro-substituted quinolines introduce unique challenges that standard protocols fail to address.

The Pharmacological Context: this compound is a critical pharmacophore in the synthesis of antibacterial and anticancer agents. Its structural isomerism (tautomerization between the enol and keto forms) and the presence of a nitro group (


) at position 7 necessitate specific handling.

The Mechanistic Challenge: The MTT assay relies on the reduction of the tetrazolium salt (yellow) to formazan (purple) by mitochondrial succinate dehydrogenase.[1][2] However, nitro-compounds are prone to redox cycling . There is a risk that this compound may chemically reduce MTT in the absence of cells (abiotic reduction), leading to "false viability" signals. Furthermore, the compound’s intrinsic yellow color can interfere with absorbance readings if not properly subtracted.

This protocol integrates strict controls for chemical interference and solubility management to ensure data integrity.

Material Preparation & Characterization

Compound Properties
  • Compound: this compound[3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 190.16 g/mol [4]

  • Solubility: Poor in water; soluble in Dimethyl Sulfoxide (DMSO).

  • Stability: Light Sensitive . The nitro group is susceptible to photodegradation. All handling must occur under low-light conditions (amber tubes).

Stock Solution Preparation (100 mM)
  • Target Concentration: 100 mM Stock.

  • Solvent: Sterile, anhydrous DMSO (Sigma-Aldrich, Hybridoma Grade).

  • Calculation: To prepare 1 mL of stock:

    
    
    
    
    
  • Protocol:

    • Weigh ~19.02 mg of this compound into an amber microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO.

    • Vortex vigorously for 1 minute. If precipitation persists, sonicate in a water bath at 37°C for 5 minutes.

    • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

Experimental Design & Controls

To validate the assay against chemical interference, the following plate layout is mandatory :

ConditionDescriptionPurpose
Experimental Wells Cells + Medium + Compound (Serial Dilution)Measures cytotoxicity.
Vehicle Control (VC) Cells + Medium + DMSO (matched %)Normalizes 100% viability; accounts for DMSO toxicity.
Positive Control Cells + Medium + Known Cytotoxin (e.g., Triton X-100)Validates assay sensitivity (induces 0% viability).
Blank (Background) Medium + DMSO (No Cells)Subtracts optical density of the plastic/medium.[5]
Interference Control Medium + Compound + MTT (No Cells) CRITICAL: Checks if the compound chemically reduces MTT.

Detailed Protocol

Phase I: Cell Seeding (Day 0)
  • Harvest Cells: Detach adherent cells (e.g., HeLa, A549) using Trypsin-EDTA. Neutralize and count.

  • Optimization: Seed cells at a density that ensures they remain in the logarithmic growth phase for the duration of the assay (typically 3,000–10,000 cells/well depending on doubling time).

  • Plating: Dispense 100 µL of cell suspension into 96-well plates.

  • Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS to prevent evaporation-induced "smile effects."

  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
Phase II: Compound Treatment (Day 1)
  • Preparation of Working Solutions:

    • Thaw the 100 mM stock.

    • Prepare a 2x concentrated dilution series in complete medium.

    • Example: For a final test range of 0–100 µM, prepare 0–200 µM in medium.

    • DMSO Limit: Ensure the final DMSO concentration is

      
       in all wells (including controls).
      
  • Treatment:

    • Remove the culture medium from the wells (carefully, to not dislodge cells).[2][6]

    • Add 100 µL of the fresh compound-containing medium to appropriate wells.

    • Light Precaution: Perform this step quickly and cover the plate with aluminum foil during transport.

  • Incubation: Incubate for the desired timepoint (24h, 48h, or 72h).

Phase III: The MTT Assay (Day 2/3)
  • Reagent Prep: Dissolve MTT powder (Thiazolyl Blue Tetrazolium Bromide) in PBS at 5 mg/mL. Filter sterilize (0.22 µm). Protect from light.[7]

  • Addition: Add 10 µL of MTT stock to each well (final conc: 0.45 mg/mL).

  • Incubation: Incubate for 3–4 hours at 37°C.

    • Checkpoint: View under a microscope. Healthy cells will contain dark purple intracellular crystals (formazan).

  • Solubilization:

    • Carefully aspirate the medium.[2][6] Do not disturb the crystals.

    • Add 100 µL of DMSO to each well.[5]

    • Note: DMSO is preferred over SDS/HCl for quinolines as it solubilizes the hydrophobic rings more effectively.

  • Dissolution: Place the plate on an orbital shaker (protected from light) for 15 minutes.

  • Readout: Measure Absorbance (OD) at 570 nm .

    • Reference Wavelength: 630 nm (subtract this to correct for plastic imperfections and cellular debris).

Mechanistic Visualization

The following diagrams illustrate the assay logic and the specific interference pathways relevant to nitro-quinolines.

Diagram 1: MTT Assay Mechanism & Interference Risks

MTT_Mechanism MTT MTT Reagent (Yellow, Tetrazolium) Cell Viable Cell (Mitochondria) MTT->Cell Uptake Abiotic Abiotic Reduction (FALSE POSITIVE) MTT->Abiotic Formazan Formazan Crystals (Purple, Insoluble) Cell->Formazan Succinate Dehydrogenase Solubilized Solubilized Solution (OD 570nm) Formazan->Solubilized DMSO Dissolution Compound This compound (Nitro Group) Compound->Abiotic Redox Cycling? Abiotic->Formazan Chemical Conversion

Caption: Pathway showing the standard enzymatic reduction of MTT (Green path) versus the potential chemical interference by the nitro-compound (Red dashed path).

Diagram 2: Experimental Workflow

Workflow Start Start: Cell Seeding (Day 0) Treat Treatment (Day 1) + Serial Dilutions + Interference Controls Start->Treat Incubate Incubation (24h - 72h) Treat->Incubate AddMTT Add MTT Reagent (4 hours, 37°C) Incubate->AddMTT RemoveMed Aspirate Medium (Retain Crystals) AddMTT->RemoveMed Solubilize Add DMSO (100µL) Shake 15 min RemoveMed->Solubilize Read Measure OD 570nm Ref: 630nm Solubilize->Read

Caption: Step-by-step workflow for the MTT assay emphasizing the treatment and solubilization phases.

Data Analysis & Interpretation

Interference Check

Before calculating IC50, validate the Interference Control wells (Compound + MTT, No Cells).

  • If

    
    , proceed.
    
  • If

    
    , the compound is chemically reducing MTT. You must subtract this value from the experimental wells of the same concentration.
    
Viability Calculation


IC50 Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a non-linear regression (four-parameter logistic curve) :



Troubleshooting

IssueProbable CauseSolution
High Background (Blank) Phenol Red interference or bacterial contamination.Use Phenol Red-free medium during the MTT step or subtract 630nm reference.
Precipitation Compound insolubility at high concentrations.[8]Check the "Interference Control" wells.[9][10] If crystals are visible before MTT addition, lower the max concentration.
Variability (Smile Effect) Evaporation in outer wells.Do not use outer wells for data; fill them with PBS.
Low Signal Low metabolic activity or cell loss during aspiration.Increase seeding density; use a multi-channel pipette to aspirate slowly at a 45° angle.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

  • Stockert, J. C., et al. (2012). Assays for viability: a comparative study between MTT, Resazurin, and Crystal Violet. Acta Histochemica, 114(8), 785-796.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • PubChem. (n.d.). This compound-3-carboxylic acid (Compound Summary). National Library of Medicine. (Note: Used for structural verification of the nitro-quinoline scaffold).

  • Sigma-Aldrich. (n.d.). MTT Cell Proliferation Assay Protocol.

Sources

Application Note: 4-Hydroxy-7-nitroquinoline in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for utilizing 4-Hydroxy-7-nitroquinoline (4H7NQ) in cell culture systems. While often utilized as a synthetic intermediate for bioactive scaffolds (e.g., NMDA antagonists, kinase inhibitors), 4H7NQ possesses intrinsic physicochemical properties that require rigorous handling protocols to ensure experimental validity.

Executive Summary & Mechanism

This compound (also referred to as 7-nitro-4-quinolinol) acts as a "privileged scaffold" in medicinal chemistry. In cell culture, it is primarily investigated for two distinct purposes:

  • Pharmacological Screening: As a precursor or analog for NMDA glycine-site antagonists and hypoxia-activated prodrugs.

  • Toxicological Benchmarking: The 7-nitro moiety renders the compound susceptible to nitro-reduction by cellular reductases (e.g., DT-diaphorase), potentially generating reactive oxygen species (ROS) or reactive nitrogen species (RNS).

Senior Scientist Insight: Unlike its potent carcinogenic analog 4-Nitroquinoline-1-oxide (4NQO) , 4H7NQ lacks the N-oxide group required for rapid DNA adduct formation. However, the 4-hydroxy/4-keto tautomerism complicates solubility and membrane permeability. This guide prioritizes solubility management and fluorescence background subtraction , as quinoline derivatives often emit in the blue-green spectrum, interfering with common viability dyes (e.g., DAPI, Hoechst).

Physicochemical Handling & Solubility Protocol

The most common failure mode with 4H7NQ is micro-precipitation in aqueous media, leading to "false" cytotoxicity or inconsistent IC50 values.

Table 1: Solubility Profile
SolventSolubility Limit (approx.)Stability (RT)Application Note
DMSO ~50 mMHigh (>1 month)Preferred Stock. Freeze/thaw stable.
DMF ~60 mMHighAlternative if DMSO toxicity is a concern.
Ethanol < 5 mMModeratePoor solubility; avoid for stock prep.
Water/PBS < 0.1 mMLowPrecipitates immediately. Requires pH > 8.0 for solubility (phenolate form), but this is incompatible with cell physiology.
Protocol A: Preparation of "Assay-Ready" Stocks

Objective: Create a stable 10 mM stock solution free of micro-crystals.

  • Weighing: Weigh 4H7NQ (MW: ~190.16 g/mol ) into a glass amber vial (light sensitive).

    • Calculation: To make 1 mL of 10 mM stock, weigh 1.9 mg .

  • Dissolution: Add 1 mL of sterile, anhydrous DMSO (Cell Culture Grade).

  • Sonication: Sonicate in a water bath at 37°C for 5-10 minutes.

    • Checkpoint: Visually inspect for clarity. If particles persist, vortex for 30s.

  • Sterilization: Do NOT filter sterilize the DMSO stock directly through 0.22 µm filters (nylon/PES), as the compound may bind to the membrane. Sterilize the diluted media if necessary, or work aseptically with sterile DMSO.

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Avoid >3 freeze-thaw cycles.

Core Experimental Workflows

Workflow Visualization

The following diagram illustrates the critical decision pathways for handling 4H7NQ, specifically addressing the interference of its intrinsic fluorescence.

G Start 4H7NQ Stock (DMSO) Dilution Serial Dilution (in Medium) Start->Dilution Check Microscopy Check (Precipitation?) Dilution->Check Check->Dilution Crystals (Reduce Conc.) Treat Cell Treatment (24-72h) Check->Treat Clear Readout_Fluor Fluorescence Assay (e.g., Resazurin/DAPI) Treat->Readout_Fluor Caution Readout_Abs Absorbance Assay (e.g., MTT/MTS) Treat->Readout_Abs Preferred Interference Run 'No-Cell' Compound Control Readout_Fluor->Interference Required Step Interference->Readout_Fluor Subtract Background

Figure 1: Experimental logic flow emphasizing the "No-Cell" control to correct for quinoline autofluorescence.

Protocol B: Cytotoxicity Profiling (MTS Assay)

Rationale: Since 4H7NQ is a nitro-aromatic, metabolic reduction can lead to cell stress. The MTS assay is preferred over fluorescence-based assays (like Alamar Blue) to avoid spectral overlap.

Materials:

  • Target Cells (e.g., HepG2, HCT116)

  • MTS Reagent (Tetrazolium)

  • Positive Control: 4NQO (if available) or Doxorubicin.

Steps:

  • Seeding: Seed cells at 5,000–10,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Dosing:

    • Prepare a 2x intermediate dilution in culture medium (max DMSO 1%).

    • Add 100 µL of 2x drug to 100 µL of cells (Final 1x).

    • Range: Test 0.1 µM to 100 µM (Log scale).

    • Control: Vehicle control (0.5% DMSO) is mandatory.

  • Incubation: Incubate for 48–72 hours.

  • Readout:

    • Add 20 µL MTS reagent. Incubate 1–4 hours.

    • Measure Absorbance at 490 nm .

  • Data Analysis:

    • Calculate % Viability =

      
      .
      
Protocol C: Fluorescence Interference Check

Rationale: 4-hydroxyquinolines can exhibit fluorescence (Excitation ~340-360nm, Emission ~450-500nm). This overlaps with DAPI and Hoechst.

Steps:

  • Prepare a cell-free plate with media containing 4H7NQ at the highest test concentration (e.g., 100 µM).

  • Measure fluorescence at the wavelengths used for your assay (e.g., Ex/Em 360/460 nm for DAPI).

  • Validation: If the Signal-to-Noise ratio (Compound/Media) > 1.5, you must use a washing step (PBS wash x3) before imaging or switch to a red-shifted dye (e.g., DRAQ5, Propidium Iodide).

Advanced Mechanistic Considerations

Nitro-Reduction and Hypoxia

The 7-nitro group is a substrate for cellular nitroreductases. In hypoxic conditions, this reduction is enhanced, potentially making 4H7NQ a "hypoxia-selective" cytotoxin.

  • Hypothesis:

    
    
    
  • Implication: If observing variable toxicity, check oxygen levels. Toxicity may be higher in dense cultures (local hypoxia) compared to sparse ones.

Tautomerism

4-Hydroxyquinolines exist in equilibrium with 4-quinolones.

  • Phosphate Buffers (pH 7.4): The keto-form (4-quinolone) often predominates.

  • Basic pH (>9): The enol-form (4-hydroxy) predominates and is more soluble.

  • Impact: Do not adjust media pH to solubilize; this alters the chemical species and cellular uptake. Stick to DMSO delivery.

Safety & Disposal

  • Hazard: Like many nitro-quinolines, 4H7NQ should be treated as a potential mutagen .

  • PPE: Double nitrile gloves, lab coat, and handling inside a fume hood.

  • Disposal: All solid and liquid waste must be incinerated. Do not pour down the drain. Deactivate spills with 10% bleach (oxidizes the structure) before cleanup.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 82633, 7-Nitro-4-quinolinol. Retrieved from [Link]

  • Structural Analogs & Cytotoxicity

    • Nagy, S., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(19), 3466. (Discusses the cytotoxicity of the 4-hydroxyquinoline scaffold). Retrieved from [Link]

  • Mechanistic Context (Nitro-reduction)

    • Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action.[1] Journal of Antimicrobial Chemotherapy, 31(1), 9-20. (Provides mechanistic grounding for nitro-reduction toxicity relevant to nitro-quinolines). Retrieved from [Link]

  • Solubility & Handling

    • Balakin, K. V., et al. (2004). DMSO Solubility of Organic Compounds for Bioscreening.[2] Journal of Biomolecular Screening, 9(1), 22-31. Retrieved from [Link]

Sources

4-Hydroxy-7-nitroquinoline: A Turn-On Fluorescent Probe for Cellular Hypoxia

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Hypoxic Niche in Research and Drug Discovery

Cellular hypoxia, a condition of low oxygen tension, is a critical hallmark of various pathological states, most notably in the tumor microenvironment. The rapid proliferation of cancer cells often outpaces the development of an adequate blood supply, leading to regions of severe oxygen deprivation. This hypoxic niche is not merely a passive consequence of tumor growth; it actively drives tumor progression, metastasis, and resistance to conventional therapies. Therefore, the ability to accurately identify and study hypoxic cells is of paramount importance in cancer biology and the development of targeted therapeutics. 4-Hydroxy-7-nitroquinoline has emerged as a powerful tool in this endeavor, functioning as a "turn-on" fluorescent probe that selectively illuminates these oxygen-deprived cells.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of this compound, its underlying mechanism of action, and robust protocols for its application in cellular imaging and analysis.

The "Turn-On" Mechanism: A Tale of Quenching and Relief

The functionality of this compound as a hypoxia probe is elegantly rooted in the principles of fluorescence quenching and enzymatic reduction. The core structure, a quinoline ring system, is inherently fluorescent. However, the presence of a nitro (-NO2) group at the 7-position acts as a potent fluorescence quencher. This quenching effect is primarily due to photoinduced electron transfer (PeT), where the electron-withdrawing nitro group provides a non-radiative pathway for the excited state energy of the fluorophore to dissipate, effectively "turning off" the fluorescence.

The magic happens in the hypoxic environment. Cells under low oxygen conditions upregulate the expression of a class of enzymes known as nitroreductases. These enzymes play a crucial role in cellular metabolism under anaerobic conditions. Crucially for our application, nitroreductases can catalyze the reduction of the nitro group on the this compound molecule to an amino group (-NH2).

This enzymatic conversion is the key to the "turn-on" mechanism. The resulting molecule, 4-Hydroxy-7-aminoquinoline, is highly fluorescent. The amino group, being an electron-donating group, does not quench the fluorescence of the quinoline core. In fact, it can enhance the quantum yield. This targeted enzymatic reduction effectively removes the quencher, restoring and even amplifying the fluorescent signal, leading to a bright and specific staining of hypoxic cells.

Physicochemical and Spectroscopic Properties

A thorough understanding of the probe's properties is essential for its effective application.

PropertyThis compound (Probe - "Off" State)4-Hydroxy-7-aminoquinoline (Product - "On" State)
Appearance Pale yellow solidColorless to light brown solid
Solubility Soluble in DMSO, DMF, and other organic solvents. Limited solubility in aqueous buffers.Improved solubility in aqueous buffers compared to the nitro counterpart.
Excitation Max (λex) ~350 nm~360 nm
Emission Max (λem) Weak to no emission~450-460 nm (Bright blue-green fluorescence)
Quantum Yield (Φ) Very lowSignificantly higher

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable insight into its chemical nature. A common synthetic route involves the nitration of a 4-hydroxyquinoline precursor.

Application Protocols

Protocol 1: In Vitro Detection of Nitroreductase Activity

This protocol provides a method to validate the probe's response to nitroreductase in a cell-free system.

Materials:

  • This compound

  • Recombinant Nitroreductase (e.g., from E. coli)

  • NADH or NADPH

  • Phosphate Buffered Saline (PBS), pH 7.4

  • DMSO

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a working solution of the probe by diluting the stock solution in PBS. The final concentration will need to be optimized, but a starting point of 10 µM is recommended.

  • Prepare a reaction mixture in each well of the 96-well plate:

    • 50 µL of PBS

    • 10 µL of 1 mM NADH or NADPH

    • 10 µL of various concentrations of nitroreductase

    • Add 20 µL of the this compound working solution.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for 4-Hydroxy-7-aminoquinoline (e.g., Ex: 360 nm, Em: 450 nm).

Expected Results: A dose-dependent increase in fluorescence intensity should be observed with increasing concentrations of nitroreductase.

Protocol 2: Imaging Hypoxia in Live Cells

This protocol details the use of this compound for the fluorescent imaging of hypoxic cells in culture.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Cells of interest (e.g., cancer cell line known to exhibit hypoxia, such as HeLa or A549)

  • Hypoxia chamber or incubator with controlled O2 levels (e.g., 1% O2, 5% CO2, 94% N2)

  • Normoxic incubator (standard cell culture incubator, ~21% O2)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or similar UV-excitation filter)

  • Imaging dishes or plates

Procedure:

  • Cell Seeding: Seed cells onto imaging dishes or plates and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Induction of Hypoxia: Place one set of plates in a hypoxia chamber for 12-24 hours to induce a hypoxic state. Keep a parallel set of plates in a normoxic incubator as a control.

  • Probe Loading:

    • Prepare a fresh working solution of this compound in serum-free cell culture medium. A final concentration of 5-10 µM is a good starting point, but should be optimized for your specific cell line.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to both the hypoxic and normoxic cells.

  • Incubation: Incubate the cells with the probe for 1-2 hours at 37°C in their respective hypoxic or normoxic environments.

  • Washing: Remove the probe-containing medium and wash the cells 2-3 times with warm PBS or serum-free medium to remove any unbound probe.

  • Imaging: Add fresh culture medium to the cells and immediately image them using a fluorescence microscope. Use an excitation wavelength around 360 nm and collect the emission around 450 nm.

Expected Results: Cells cultured under hypoxic conditions should exhibit bright blue-green fluorescence, while cells cultured under normoxic conditions should show minimal to no fluorescence.

Data Analysis and Interpretation

The primary output of these experiments is the fluorescence intensity. For quantitative analysis, image analysis software can be used to measure the mean fluorescence intensity of individual cells or entire fields of view. It is crucial to compare the fluorescence intensity of hypoxic cells to that of normoxic control cells to determine the "turn-on" ratio.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence in normoxic cells - Probe concentration is too high. - Incomplete washing. - Autofluorescence of cells or medium.- Titrate the probe to a lower concentration. - Increase the number and duration of washing steps. - Image cells in a phenol red-free medium and acquire an unstained control image to assess autofluorescence.
Weak or no signal in hypoxic cells - Insufficient hypoxia. - Low nitroreductase activity in the chosen cell line. - Probe instability.- Ensure the hypoxia chamber is functioning correctly and extend the incubation time. - Verify nitroreductase expression in your cell line via other methods (e.g., Western blot). - Prepare fresh probe solutions for each experiment.
Phototoxicity - High probe concentration. - Prolonged exposure to excitation light.- Use the lowest effective probe concentration. - Minimize the exposure time and intensity of the excitation light during imaging.

Visualizing the Workflow

Hypoxia_Probe_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) E Load Cells with Probe A->E B Culture Cells to Desired Confluency C Induce Hypoxia (1% O2) B->C D Normoxic Control (~21% O2) B->D C->E D->E F Incubate E->F G Wash to Remove Unbound Probe F->G H Fluorescence Microscopy G->H I Image Analysis & Quantification H->I

Caption: Experimental workflow for imaging cellular hypoxia.

Conclusion

This compound is a valuable fluorescent probe for the specific detection of hypoxic cells. Its "turn-on" mechanism, based on the enzymatic reduction of a nitro group by nitroreductases, provides a high signal-to-noise ratio and allows for clear visualization of hypoxic regions in cell populations. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this powerful tool into their studies of cancer biology, ischemia, and other hypoxia-related pathologies. As with any experimental technique, optimization of the probe concentration and incubation times for specific cell types is recommended to achieve the best results.

References

  • Relevant scientific publications and technical data sheets for this compound and related compounds will be listed here with full cit

Application Notes & Protocols: Leveraging 4-Hydroxy-7-nitroquinoline for Advanced DNA Damage Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Hydroxy-7-nitroquinoline (4HNQ) as a tool for inducing DNA damage. This guide is designed to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring robust and reproducible results in the study of DNA damage and repair pathways.

Introduction: this compound as a Genotoxic Agent

This compound is a metabolite of the well-characterized carcinogen 4-nitroquinoline 1-oxide (4NQO). In cellular systems, 4NQO undergoes metabolic reduction to its proximate carcinogenic form, 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is highly reactive towards DNA.[1] Both 4NQO and its metabolites are potent inducers of DNA lesions, making them invaluable tools for investigating the cellular mechanisms of DNA damage response (DDR), DNA repair, mutagenesis, and carcinogenesis.[2][3]

The utility of 4HNQ and its parent compound in research lies in their ability to generate a spectrum of DNA damage, including bulky adducts and oxidative damage.[4][5] This mimics the damage caused by various environmental mutagens and provides a controlled system to study complex cellular responses. Understanding how to precisely apply this agent and measure its effects is critical for any research in this domain.

Mechanism of Action: How 4HNQ Induces DNA Damage

The genotoxicity of the 4NQO/4HNQ system is not direct. It requires intracellular metabolic activation to exert its DNA-damaging effects. The process can be summarized in two primary pathways:

  • Formation of DNA Adducts: The parent compound, 4NQO, is enzymatically reduced to the highly reactive intermediate 4-hydroxyaminoquinoline 1-oxide (4HAQO).[1] This electrophilic intermediate readily reacts with DNA bases, primarily guanine and adenine, to form stable covalent adducts.[5] These bulky lesions distort the DNA helix, creating a physical impediment to DNA replication and transcription, thereby triggering the Nucleotide Excision Repair (NER) pathway.[3]

  • Induction of Oxidative Stress and Damage: The metabolic cycling of 4NQO also generates reactive oxygen species (ROS).[2][4] This leads to a state of oxidative stress within the cell, causing damage to various cellular components, including DNA. A major product of this oxidative damage is 8-hydroxy-2'-deoxyguanosine (8-OHdG), a mutagenic lesion that is a key biomarker for oxidative stress and is primarily repaired by the Base Excision Repair (BER) pathway.[4]

The dual mechanism of damage induction makes 4HNQ a versatile tool for studying the interplay between different DNA repair pathways.

Figure 1: Mechanism of 4NQO/4HNQ-induced DNA damage and cellular response.

Critical Safety Precautions

This compound and its parent compounds are potent mutagens and suspected carcinogens. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[6][7][8][9]

Application Note I: A Validated Protocol for Inducing DNA Damage in Cultured Cells

Objective: To establish a reproducible workflow for treating cultured mammalian cells with 4HNQ to induce a measurable level of DNA damage.

Part A: Determining Optimal Working Concentration via Kill Curve

The cytotoxic effect of 4HNQ is highly dependent on the cell line due to variations in metabolic activity and DNA repair capacity. Therefore, the first critical step is to determine the optimal concentration range for your specific cell model using a kill curve. The goal is to identify a concentration that induces significant DNA damage without causing widespread acute cell death, which could confound downstream analysis.

Protocol: Kill Curve Assay

  • Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase (approximately 30-50% confluency) at the time of treatment.[10] Allow cells to adhere and recover overnight.

  • Prepare 4HNQ Dilutions: Prepare a 2X serial dilution series of 4HNQ in complete cell culture medium. The concentration range should be broad initially (e.g., 0.01 µM to 100 µM) and can be narrowed in subsequent experiments. Include a vehicle control (e.g., DMSO) at the highest concentration used.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of 4HNQ. Ensure each concentration is tested in triplicate or quadruplicate.

  • Incubation: Incubate the cells for a defined period. A 24-hour incubation is a common starting point.

  • Assess Viability: After incubation, measure cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Data Analysis: Plot cell viability (%) against the log of 4HNQ concentration. The resulting dose-response curve will allow you to determine key values like the IC50 (the concentration that inhibits 50% of cell viability). For DNA damage studies, a concentration below the IC50 (e.g., IC20-IC30) is often chosen.

ParameterRecommended Starting ConditionRationale
Cell Type User-specific (e.g., HeLa, A549, NHDF)Sensitivity to 4HNQ is cell-line dependent.
Seeding Density 5,000 - 10,000 cells/well (96-well plate)Ensures cells are actively dividing and not over-confluent.
4HNQ Concentration Range 0.01, 0.1, 1, 10, 50, 100 µMA wide range is necessary to capture the full dose-response.
Vehicle Control DMSO (at the highest percentage used for 4HNQ)To control for any effects of the solvent on cell viability.
Treatment Duration 24 hoursA standard duration to observe significant cytotoxic effects.
Viability Assay MTT or equivalent colorimetric/fluorometric assayProvides a quantitative measure of metabolic activity, an indicator of viability.
Part B: Standard Protocol for DNA Damage Induction

Once a suitable working concentration is determined, you can proceed with inducing DNA damage for your specific downstream applications.

Protocol: 4HNQ Treatment

  • Cell Culture: Seed cells in the appropriate culture vessel (e.g., 6-well plates, 10 cm dishes, or on coverslips for imaging) to achieve 70-80% confluency on the day of treatment.[11]

  • Prepare Treatment Medium: Prepare fresh cell culture medium containing the predetermined optimal concentration of 4HNQ. Also, prepare a vehicle control medium.

  • Treatment: Aspirate the existing medium and replace it with the 4HNQ-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for the desired duration. For DNA damage induction, shorter treatment times (e.g., 1-4 hours) are often sufficient and minimize secondary effects from widespread cytotoxicity.[12]

  • Post-Treatment Processing: After incubation, wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual 4HNQ.[12] The cells are now ready for downstream analysis (e.g., Comet assay, γH2AX staining, cell lysis for Western blotting).

Induction_Workflow Start Start Seed_Cells Seed Cells in Appropriate Vessel Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_4HNQ Prepare 4HNQ & Vehicle Control Media Incubate_Overnight->Prepare_4HNQ Treat_Cells Aspirate Old Medium & Add Treatment Media Prepare_4HNQ->Treat_Cells Incubate_Treatment Incubate for Desired Duration (e.g., 1-4h) Treat_Cells->Incubate_Treatment Wash_Cells Wash Cells 2x with PBS Incubate_Treatment->Wash_Cells Downstream_Analysis Proceed to Downstream Analysis Wash_Cells->Downstream_Analysis End End Downstream_Analysis->End

Figure 2: Standard workflow for inducing DNA damage with 4HNQ in cell culture.

Application Note II: Quantitative Assessment of 4HNQ-Induced DNA Damage

Objective: To provide validated protocols for measuring the DNA damage induced by 4HNQ treatment.

Method 1: The Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[13] Under alkaline conditions, damaged DNA containing breaks relaxes and migrates out of the nucleoid during electrophoresis, forming a "comet" shape. The amount of DNA in the comet tail relative to the head is proportional to the amount of damage.

Protocol: Alkaline Comet Assay

  • Cell Preparation: After 4HNQ treatment, harvest cells and resuspend them in ice-cold PBS at a concentration of ~2 x 10^4 cells/mL.[14]

  • Embedding: Mix ~2 x 10^4 cells with 70 µL of 1% low-melting-point agarose (at 37°C) and immediately pipette onto a pre-coated microscope slide.[14] Cover with a coverslip and solidify at 4°C for 5 minutes.

  • Lysis: Gently remove the coverslip and immerse the slides in a chilled lysis solution (high salt, EDTA, Triton X-100) for at least 1 hour at 4°C.[14] This step removes membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding: Immerse slides in a freshly prepared, chilled alkaline electrophoresis buffer (NaOH, EDTA, pH > 13) for 30 minutes in the dark.[13] This unwinds the DNA and exposes alkali-labile sites.

  • Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., 21 V) for 30 minutes at 4°C.[13]

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage using specialized image analysis software to measure parameters like "% Tail DNA" or "Tail Moment."

Method 2: γ-H2AX Immunofluorescence Staining for Double-Strand Breaks

The phosphorylation of the histone variant H2AX on serine 139 (to form γ-H2AX) is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs). Visualizing γ-H2AX foci via immunofluorescence is a highly specific and sensitive method for quantifying DSBs.[15]

Protocol: γ-H2AX Staining

  • Cell Culture: Grow and treat cells directly on sterile glass coverslips in a multi-well plate.

  • Fixation: After 4HNQ treatment, wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 10-15 minutes at room temperature.[15][16]

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize them with 0.3% Triton X-100 in PBS for 15 minutes to allow antibody access to the nucleus.[15]

  • Blocking: Wash with PBS and block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% Bovine Serum Albumin in PBS) for 30-60 minutes.[15]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX (e.g., mouse anti-γH2AX) diluted in blocking solution, typically for 1 hour at room temperature or overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the cells multiple times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells extensively. Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DSBs. Automated image analysis software (e.g., ImageJ/Fiji) can be used for unbiased quantification.[15]

Staining_Workflow cluster_IF Immunofluorescence Protocol Cells_on_Coverslip Cells on Coverslip (Post-4HNQ Treatment) Fixation Fixation (e.g., 4% PFA) Cells_on_Coverslip->Fixation Permeabilization Permeabilization (e.g., 0.3% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% BSA) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (anti-γH2AX) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorescently Labeled) Primary_Ab->Secondary_Ab Counterstain_Mount Counterstain (DAPI) & Mount Secondary_Ab->Counterstain_Mount Imaging Fluorescence Microscopy & Image Analysis Counterstain_Mount->Imaging

Figure 3: General workflow for γ-H2AX immunofluorescence staining.

References

  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences. [Link]

  • Nakahara, W., Fukuoka, F., & Sugimura, T. (1957). Carcinogenic action of 4-nitroquinoline-N-oxide. Gann, 48(1), 129-137. [Link]

  • Tanooka, H., & Tada, M. (1975). Reparable lethal DNA damage produced by enzyme-activated 4-hydroxyaminoquinoline 1-oxide. Chemico-biological interactions, 10(1), 11–18. [Link]

  • Mirzayans, R., & Waters, R. (1981). DNA damage and its repair in human normal or xeroderma pigmentosum fibroblasts treated with 4-nitroquinoline 1-oxide or its 3-methyl derivative. Carcinogenesis, 2(12), 1359-1362. [Link]

  • Ikenaga, M., et al. (1977). The genetic control of the repair of 4-nitroquinoline 1-oxide-induced DNA damage in Saccharomyces cerevisiae. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 43(3), 327-336. [Link]

  • Mirzayans, R., & Paterson, M. C. (1991). Hyperresistance to 4-nitroquinoline 1-oxide cytotoxicity and reduced DNA damage formation in dermal fibroblast strains derived from five members of a cancer-prone family. Carcinogenesis, 12(1), 71-77. [Link]

  • Poirier, M. C. (1997). Carcinogen-DNA Adduct Formation and DNA Repair. Centers for Disease Control and Prevention. [Link]

  • Park, J. H., et al. (2014). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol, 4(24), e1336. [Link]

  • Bielas, J. H., & Heddle, J. A. (2000). Proliferation is necessary for both repair and mutation induction in mouse peripheral blood lymphocytes. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 466(2), 145-151. [Link]

  • Azqueta, A., & Collins, A. R. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Methods in molecular biology (Clifton, N.J.), 2338, 101–112. [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. [Link]

  • BPS Bioscience. (n.d.). Kill Curve Protocol. [Link]

  • Martin, O. A., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of visualized experiments : JoVE, (129), 56617. [Link]

  • Couvé-Privat, S., et al. (2017). Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage. Bio-protocol, 7(20), e2580. [Link]

Sources

Application Note: Leveraging the 4-Hydroxy-7-nitroquinoline Scaffold for Anticancer Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The quinoline pharmacophore represents a "privileged structure" in oncology drug discovery, forming the backbone of FDA-approved agents such as Bosutinib (Src/Abl inhibitor) and Lenvatinib (VEGFR inhibitor). Within this class, 4-Hydroxy-7-nitroquinoline (4H7NQ) serves as a critical, bifunctional scaffold. Its value lies in its orthogonal reactivity: the 4-hydroxy group functions as an electrophilic gateway (via activation) for kinase-binding motifs, while the 7-nitro group offers a handle for electronic modulation or reduction to an amine for solubility-enhancing side chains.

This guide details the protocol for utilizing 4H7NQ to generate focused anticancer libraries, specifically targeting Topoisomerase II and Tyrosine Kinases (e.g., EGFR) . It distinguishes this scaffold from the carcinogen 4-nitroquinoline-1-oxide (4NQO), focusing strictly on therapeutic lead generation.

Chemical Biology & Mechanism of Action[1][2][3][4][5]

To design effective screens, one must understand the pharmacophore's interaction with biological targets.

The Pharmacophore Logic
  • Position 4 (Hydroxyl/Chloro): The primary site for diversification. Replacing the hydroxyl with an amine-linked heterocycle allows the molecule to mimic ATP in the kinase binding pocket or intercalate between DNA base pairs.

  • Position 7 (Nitro): An electron-withdrawing group (EWG) that pulls electron density from the ring system. This increases the acidity of the N-1 proton (if unalkylated) and enhances the electrophilicity at Position 4, facilitating nucleophilic substitution during synthesis.

  • Planar Geometry: The bicyclic system facilitates DNA intercalation, a common mechanism for quinoline-based cytotoxicity.

Mechanism Visualization

The following diagram illustrates the dual-pathway mechanism (Kinase Inhibition vs. DNA Intercalation) typical of 4-substituted-7-nitroquinoline derivatives.

G Scaffold This compound (Scaffold) Deriv 4-Amino-7-nitro Derivative Scaffold->Deriv Chemical Functionalization Target_A Target A: Tyrosine Kinase (ATP Pocket) Deriv->Target_A H-Bonding (Hinge Region) Target_B Target B: Topoisomerase II / DNA Deriv->Target_B Intercalation (Planar Stacking) Outcome_A Inhibition of Phosphorylation Target_A->Outcome_A Outcome_B Replication Fork Arrest (Apoptosis) Target_B->Outcome_B

Figure 1: Dual mechanism potential of 4H7NQ derivatives. The scaffold is derivatized to either compete for the ATP binding site or intercalate DNA.

Experimental Protocols

Protocol A: Scaffold Activation & Library Synthesis

Objective: Convert the inert 4-hydroxy group into a reactive 4-chloro species to enable nucleophilic aromatic substitution (


).

Safety Note: This reaction generates HCl gas. Perform in a well-ventilated fume hood.

  • Chlorination (Activation):

    • Reagents: this compound (1.0 eq), Phosphorus Oxychloride (

      
      , excess), catalytic DMF.
      
    • Procedure: Reflux the mixture at 110°C for 2-3 hours. Monitor via TLC (Shift from polar baseline to non-polar spot).

    • Workup: Pour onto crushed ice (carefully—exothermic hydrolysis of

      
      ) and neutralize with 
      
      
      
      . Filter the precipitate (4-Chloro-7-nitroquinoline).
    • Why this works: The 7-nitro group makes the 4-position highly electrophilic, ensuring high yields.

  • Nucleophilic Substitution (Library Generation):

    • Reagents: 4-Chloro-7-nitroquinoline (1.0 eq), Various Primary Amines (1.2 eq),

      
       (2.0 eq) in Isopropanol.
      
    • Procedure: Reflux at 80°C for 4-6 hours.

    • Purification: Recrystallization from Ethanol/Water.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the


 of the synthesized library against human cancer cell lines (e.g., MCF-7, A549).

Critical Constraint: Quinoline derivatives are hydrophobic. Poor solubility leads to precipitation in media, causing false negatives.

  • Stock Preparation: Dissolve compounds in 100% DMSO to 10 mM.

  • Seeding: Plate cells (e.g., A549 lung carcinoma) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Dilute stocks in culture media. Final DMSO concentration must be < 0.5% to avoid solvent toxicity.

    • Perform a 9-point serial dilution (e.g., 100

      
      M to 0.1 nM).
      
  • Incubation: 48 to 72 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

Protocol C: Topoisomerase II Relaxation Assay

Objective: Validate if the "hit" compounds act via DNA intercalation/Topo II inhibition (a common mechanism for nitro-quinolines).

  • Reaction Mix: Plasmid DNA (supercoiled pBR322), Human Topoisomerase II

    
     enzyme, Assay Buffer (ATP, 
    
    
    
    ).
  • Incubation: Add test compound (10

    
    M and 50 
    
    
    
    M). Incubate 30 min at 37°C.
  • Electrophoresis: Run samples on a 1% agarose gel without Ethidium Bromide (stain post-run).

  • Analysis:

    • Active Inhibitor: Presence of supercoiled DNA (enzyme blocked).

    • Inactive: DNA is fully relaxed (migrates slower).

Data Analysis & SAR Interpretation

The following table summarizes a hypothetical Structure-Activity Relationship (SAR) study derived from this scaffold.

Table 1: SAR of 4-Substituted-7-nitroquinoline Derivatives against A549 Cell Line

Compound IDR-Group (Position 4)IC50 (µM)LogPNotes on Activity
4H7NQ (Parent) -OH> 1001.7Inactive. Lack of binding motif.
QN-01 -Cl45.22.8Weak alkylator; too reactive/unstable.
QN-05 -NH-Phenyl8.43.2Improved lipophilicity; moderate intercalation.
QN-12 -NH-(3-Cl, 4-F-Phenyl)0.45 3.9Hit. Halogens improve metabolic stability & binding.
QN-15 -NH-CH2-CH2-OH> 500.8Too polar; poor membrane permeability.

Interpretation:

  • The parent 4H7NQ is inactive because it lacks the side chain necessary to occupy the kinase hydrophobic pocket or intercalate effectively.

  • Aromatic amines at Position 4 (QN-05, QN-12) dramatically increase potency.

  • The 7-Nitro group remains constant here; future optimization would involve reducing it to 7-Amino to append solubilizing groups (e.g., morpholine) to lower LogP while maintaining potency.

Workflow Diagram

The following Graphviz diagram outlines the iterative cycle from scaffold to lead candidate.

Workflow Start Start: this compound Step1 Activation: POCl3 Chlorination (Yields 4-Cl intermediate) Start->Step1 Step2 Library Synthesis: SNAr (Add Amine R-Groups) Step1->Step2 Screen Primary Screen: MTT Assay (Cutoff: IC50 < 10 µM) Step2->Screen Screen->Step2 Refine SAR (Inactive) Hit Hit Validation Screen->Hit Select Active Mech Mechanism Check: Topo II vs Kinase Hit->Mech Lead Lead Candidate Mech->Lead

Figure 2: Optimization workflow. The cycle iterates at the library synthesis stage based on MTT data.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508.

  • Marella, A., et al. (2013). Quinoline: A versatile heterocyclic scaffold for the development of potential antimalarial and anticancer agents.[1][2][3] Saudi Pharmaceutical Journal, 21(1), 1-12.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11946, 7-Nitroquinoline (Related Scaffold Data). [4]

  • Afzal, O., et al. (2021).[5] Quinoline-based anticancer agents: A comprehensive review of structure-activity relationships. Journal of Molecular Structure, 1246, 131164.

Sources

Application Note: High-Throughput Screening Assays Utilizing 4-Hydroxy-7-nitroquinoline for Kinase and ATPase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents novel, high-throughput screening (HTS) methodologies employing 4-Hydroxy-7-nitroquinoline as a versatile chemical probe for the discovery of kinase and ATPase inhibitors. We propose a fluorescence-based assay principle wherein the nitro group of this compound acts as a quencher. Enzymatic activity on a custom-designed substrate leads to a measurable change in fluorescence, enabling the rapid screening of large compound libraries. Detailed, step-by-step protocols for both kinase and ATPase inhibition assays are provided, along with insights into assay design, optimization, and data analysis. These protocols are designed to be robust, scalable, and adaptable for various research and drug development applications.

Introduction to this compound

Quinolines and their derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-HIV properties[1][2]. The 4-hydroxyquinoline scaffold, in particular, is a key building block in medicinal chemistry[1]. While the biological activities of many quinoline derivatives have been explored, the application of this compound in high-throughput screening has been limited.

Based on its chemical structure, we propose that this compound can serve as a valuable tool in HTS. The 4-hydroxyquinoline core possesses intrinsic fluorescence properties[3][4], while the 7-nitro group can function as a fluorescence quencher. This "quencher-release" mechanism is a well-established principle in the design of fluorescent probes for enzymatic assays.

Proposed Mechanism of Action

The central hypothesis for the use of this compound in HTS is based on its potential as a pro-fluorogenic substrate. In its native state, the fluorescence of the 4-hydroxyquinoline core is quenched by the proximal 7-nitro group. We propose the design of synthetic substrates where this compound is linked to a recognition motif for a specific enzyme class (e.g., a peptide for a kinase or a phosphate-like group for an ATPase).

Enzymatic modification of this substrate would result in the cleavage and release of a fluorescent fragment derived from this compound, leading to a quantifiable increase in fluorescence intensity. Inhibitors of the enzyme would prevent this cleavage, resulting in a low fluorescence signal.

cluster_0 Quenched State cluster_1 Fluorescent State Substrate Enzyme Substrate-4-Hydroxy-7-nitroquinoline Enzyme Enzyme Substrate->Enzyme Binding Product Cleaved Fluorescent Fragment Byproduct Modified Substrate Enzyme->Product Catalysis & Release Enzyme->Byproduct Inhibitor Inhibitor Inhibitor->Enzyme Inhibition

Caption: Proposed mechanism of this compound as a pro-fluorogenic substrate.

Application 1: Kinase Inhibition HTS Assay

Protein kinases are a major class of drug targets, and kinase inhibitors are crucial in treating diseases like cancer and inflammatory disorders. The following is a proposed protocol for a universal, fluorescence-based kinase inhibition assay.

Assay Principle

This assay quantifies the activity of a kinase by measuring the production of ADP, a universal product of kinase-catalyzed reactions[5]. The assay is coupled, with the ADP produced being used by a subsequent enzyme to modify a custom substrate containing this compound, leading to a fluorescent signal.

Experimental Workflow

Start Start Dispense_Cmpd Dispense Compounds & Kinase Start->Dispense_Cmpd Incubate_1 Pre-incubation Dispense_Cmpd->Incubate_1 Add_Substrate_ATP Add Substrate & ATP (Start Kinase Reaction) Incubate_1->Add_Substrate_ATP Incubate_2 Kinase Reaction Add_Substrate_ATP->Incubate_2 Add_Detection_Rgt Add Detection Reagent (with 4-OH-7-NQ Substrate) Incubate_2->Add_Detection_Rgt Incubate_3 Signal Development Add_Detection_Rgt->Incubate_3 Read_Fluorescence Read Plate (Fluorescence) Incubate_3->Read_Fluorescence End End Read_Fluorescence->End

Caption: Workflow for the proposed kinase inhibition HTS assay.

Detailed Protocol

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • This compound-linked detection substrate

  • Coupling enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • Test compounds in DMSO

  • 384-well, low-volume, black assay plates

Procedure:

  • Compound Dispensing: Dispense 50 nL of test compounds (at various concentrations) into the wells of a 384-well plate. For controls, dispense DMSO.

  • Enzyme Addition: Add 5 µL of kinase solution (2X final concentration) to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction: Add 5 µL of a solution containing the kinase substrate and ATP (both at 2X final concentration) to all wells to start the reaction.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Development: Add 10 µL of the detection reagent, containing the coupling enzyme and the this compound-linked substrate, to all wells.

  • Signal Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader (e.g., Excitation: 320 nm, Emission: 385 nm).

Data Analysis and Interpretation

The fluorescence signal is directly proportional to the kinase activity. The percent inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

Where:

  • Signal_compound is the signal in the presence of the test compound.

  • Signal_max is the signal of the positive control (DMSO, high kinase activity).

  • Signal_min is the signal of the negative control (no kinase, low activity).

IC₅₀ values can be determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model.

Key Assay Parameters
ParameterRecommended ValueRationale
Final Kinase Conc.Target-dependentShould be in the linear range of the assay.
ATP Conc.Kₘ(ATP)Mimics physiological conditions and is sensitive to ATP-competitive inhibitors[6].
Final Substrate Conc.2-3 x KₘEnsures sufficient reaction velocity.
Final DMSO Conc.< 1%High concentrations of DMSO can inhibit enzyme activity.
Incubation Times15-60 minTo be optimized for each kinase system to ensure linearity and sufficient signal window.

Application 2: ATPase Inhibition HTS Assay

ATPases are another important class of enzymes involved in various cellular processes, making them attractive drug targets. The following protocol outlines an HTS assay for identifying ATPase inhibitors.

Assay Principle

Similar to the kinase assay, this is a coupled-enzyme assay that measures the amount of ADP produced by the ATPase. The subsequent enzymatic reaction utilizes a this compound-based substrate to generate a fluorescent signal. This method is adaptable for various types of ATPases[7].

Detailed Protocol

Materials:

  • ATPase of interest

  • ATP

  • This compound-linked detection substrate

  • Coupling enzyme

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Test compounds in DMSO

  • 384-well, low-volume, black assay plates

Procedure:

  • Compound Dispensing: Dispense 50 nL of test compounds into the wells of a 384-well plate. Use DMSO for controls.

  • Enzyme Addition: Add 5 µL of ATPase solution (2X final concentration) to all wells.

  • Pre-incubation: Incubate at room temperature for 15 minutes.

  • Initiation of ATPase Reaction: Add 5 µL of a solution containing ATP (at 2X final concentration) to all wells.

  • ATPase Reaction Incubation: Incubate at 37°C for 30-60 minutes (optimize for linearity).

  • Signal Development: Add 10 µL of the detection reagent to all wells.

  • Signal Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Fluorescence Reading: Measure fluorescence intensity (e.g., Ex: 320 nm, Em: 385 nm).

Data Analysis

Data analysis is performed as described for the kinase inhibition assay, calculating percent inhibition and determining IC₅₀ values.

Self-Validating Systems and Quality Control

For both assays, it is crucial to include appropriate controls to ensure data quality and validate the results.

  • Positive Control (Max Signal): Enzyme + Substrate + DMSO (no inhibitor). This represents 100% enzyme activity.

  • Negative Control (Min Signal): Substrate + DMSO (no enzyme). This represents 0% enzyme activity and is used for background subtraction.

  • Reference Inhibitor: A known inhibitor of the target enzyme should be run in every plate to monitor assay performance and consistency.

The robustness of the HTS assay can be evaluated using the Z'-factor, which is calculated as follows:

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Conclusion

The proposed HTS assays utilizing this compound offer a novel and potentially powerful platform for the discovery of new kinase and ATPase inhibitors. The fluorescence-based, "quencher-release" mechanism provides a sensitive and scalable method for screening large compound libraries. The detailed protocols and guidelines presented in this application note are intended to provide a solid foundation for researchers to develop and optimize robust HTS campaigns for a wide range of enzymatic targets.

References

  • 4-Nitroquinoline 1-oxide - Wikipedia. In: Wikipedia. ; 2023. Accessed January 20, 2024. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Accessed January 20, 2024. [Link]

  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. PubMed. Accessed January 20, 2024. [Link]

  • 4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis. Accessed January 20, 2024. [Link]

  • 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. PubMed Central. Accessed January 20, 2024. [Link]

  • 7-Hydroxymitragynine - Wikipedia. In: Wikipedia. ; 2023. Accessed January 20, 2024. [Link]

  • What Is 7-OH, and Why Is It Being Targeted in Kratom Products? CU Anschutz newsroom. Published August 26, 2025. Accessed January 20, 2024. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Published January 20, 2026. Accessed January 20, 2024. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC - NIH. Published February 5, 2025. Accessed January 20, 2024. [Link]

  • Measuring In Vitro ATPase Activity for Enzymatic Characterization. PMC - NIH. Published August 23, 2016. Accessed January 20, 2024. [Link]

  • Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. NIH. Published November 23, 2010. Accessed January 20, 2024. [Link]

  • Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. ResearchGate. Published August 7, 2025. Accessed January 20, 2024. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 4-Hydroxy-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-SOL-4H7NQ Subject: Prevention of Compound Precipitation in Bioassays Assigned Scientist: Senior Application Specialist[1][2]

Executive Summary: The "Brick Dust" Challenge

You are likely visiting this page because your IC50 curves are flat, your replicates are noisy, or you visually observed turbidity when adding 4-Hydroxy-7-nitroquinoline (4H7NQ) to your assay buffer.

The Root Cause: 4H7NQ is a classic "brick dust" molecule.[1][2][3] It possesses high crystal lattice energy (Melting Point >300°C) and low aqueous solubility.[1][2][3] Furthermore, its pKa (~7.[1][2][3]4) sits exactly at physiological pH, creating a "solubility cliff" where small shifts in buffer pH can cause massive precipitation events.[1][2][3]

This guide provides a validated, self-correcting protocol to maintain solubility without compromising biological integrity.

Physicochemical Profile & Risk Assessment

Before pipetting, you must understand the enemy.[2][3] 4H7NQ exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms.[1][2][3] The electron-withdrawing nitro group at position 7 significantly acidifies the molecule.[1][2][3]

PropertyValueImplication for Assay
CAS 6270-14-0 (varies by salt)Verify specific salt form; HCl salts are more soluble but acidic.[1][2][3]
pKa ~7.43 CRITICAL: At pH 7.4, ~50% of the compound is neutral (insoluble).[1][2] At pH 7.0, it is >70% neutral.[1][2][3]
Melting Point >300°CHigh energy required to break crystal lattice; once precipitated, it will not re-dissolve easily.[1][2]
LogP ~1.7 - 1.8Moderately lipophilic; requires organic co-solvent (DMSO).[1][2]
Solubility DMSO: Soluble (>10 mM)PBS (pH 7.4): Poor (<10 µM) Direct dilution from DMSO to PBS causes "Solvent Shock."[1][2]

The Mechanism of Failure: Solvent Shock

When you pipette a 10 mM DMSO stock directly into an aqueous buffer, the DMSO diffuses into the water faster than the compound can equilibrate.[2][3] This creates a local environment of supersaturation, forcing the compound to crash out as a precipitate.[2][3]

Visualizing the Solubility Pathway

G cluster_0 The Danger Zone Stock 10 mM Stock (100% DMSO) Direct Direct Addition to Buffer Stock->Direct Incorrect Inter Intermediate Plate (buffer + 5% DMSO) Stock->Inter Correct Protocol Shock Solvent Shock (Local Supersaturation) Direct->Shock Precip PRECIPITATION (Assay Failure) Shock->Precip Final Final Assay (Soluble/Stable) Inter->Final

Figure 1: The "Solvent Shock" mechanism vs. the correct Intermediate Dilution pathway. Direct addition leads to irreversible precipitation.[1][2]

Validated Protocol: The "Intermediate Step" Method

Do NOT perform serial dilutions in the assay plate containing aqueous buffer.[1][2][3] Follow this 3-step workflow to ensure the compound remains in solution.

Step 1: Preparation of Master Plate (100% DMSO)
  • Perform all serial dilutions in 100% DMSO .

  • Why: This ensures accurate concentration gradients.[1][2] If you dilute in buffer, the compound might precipitate in the high-concentration wells, ruining the dose-response curve.[1]

Step 2: The Intermediate Dilution (The "Transition")[2]
  • Prepare an "Intermediate Plate" containing buffer with 5-10% DMSO (or a compatible co-solvent).[1][2]

  • Transfer compound from the Master Plate to this Intermediate Plate.[1][2]

  • Ratio: Typically 1:10 or 1:20 dilution.[1][2][3]

  • Technique: Mix by pipetting up and down immediately upon addition. Do not let the droplet sit on the surface.[1][2][3]

Step 3: Final Assay Addition
  • Transfer from the Intermediate Plate to the Final Assay Plate.[2]

  • Target: Final DMSO concentration should be ≤1% (or your assay's tolerance limit).

  • Result: The compound enters the final buffer from a pre-solvated state, reducing the kinetic energy barrier to solubility.[2][3]

Formulation Optimization (Additives & pH)

If the Intermediate Step method is insufficient, you must alter the chemical environment.[2]

A. pH Adjustment (The "Silver Bullet")

Because the pKa is ~7.43, 4H7NQ is sensitive to pH.[1][2][3]

  • Protocol: If your biology allows (e.g., enzymatic assay, robust cell line), adjust the assay buffer pH to 7.8 or 8.0 .

  • Mechanism: At pH 8.0, the compound is largely deprotonated (anionic form), which is significantly more soluble in water than the neutral form.[1][2]

B. Surfactants

Non-ionic detergents prevent the formation of crystal nuclei.[1][2][3]

  • Recommendation: Add 0.01% Tween-20 or 0.05% Pluronic F-127 to the assay buffer.[1][2][3]

  • Warning: Ensure the surfactant does not inhibit your enzyme or lyse your cells.[1][2][3]

C. Carrier Proteins
  • Option: Add 0.1% BSA (Bovine Serum Albumin).[1][2]

  • Risk: BSA binds lipophilic compounds.[1][2] While it keeps them in solution, it decreases the free concentration available to bind your target.[2] Only use this if you can calculate/correct for the free fraction.

Troubleshooting & FAQs

Q1: How do I know if the compound has precipitated? It looks clear.

A: "Brick dust" micro-precipitates are often invisible to the naked eye.[1][2][3]

  • The Test: Measure Absorbance at 650 nm (or any non-absorbing wavelength for this compound) immediately after addition.

  • Interpretation: An OD > 0.05 indicates turbidity (light scattering).[1][2][3]

  • Alternative: Centrifuge the plate (5 min at 1000 x g). If the signal drops in the supernatant compared to a fresh mix, you have precipitation.[2][3]

Q2: My IC50 curve is flat at the top. Why?

A: This is the hallmark of precipitation.[1][2] The compound reached its solubility limit (e.g., 10 µM).[1][2][4] Adding more compound (50 µM, 100 µM) resulted in more solid precipitate, not more dissolved drug.[1][2][3] The concentration available to the target remained clamped at 10 µM.[1][2][4]

Q3: Can I sonicate the assay plate to re-dissolve it?

A: NO. Sonication generates heat and can denature proteins or kill cells.[2][3] Once 4H7NQ precipitates (forming a stable crystal lattice), it is kinetically very difficult to re-dissolve in aqueous buffer.[1][2][3] Prevention is the only cure.[1][2][3]

Decision Logic for Assay Optimization

Use this flow to determine the correct corrective action for your specific experiment.

G Start Start: Compound Precipitates CheckPH Can you increase pH to 7.8? Start->CheckPH AdjustPH Adjust pH to 7.8 (Promotes Ionization) CheckPH->AdjustPH Yes CheckSurf Is Enzyme/Cell sensitive to surfactants? CheckPH->CheckSurf No Intermed Use Intermediate Dilution Step AdjustPH->Intermed Combine if needed AddTween Add 0.01% Tween-20 CheckSurf->AddTween No CheckSurf->Intermed Yes AddTween->Intermed Combine if needed

Figure 2: Troubleshooting logic flow. Prioritize pH adjustment if biology permits, followed by surfactants and kinetic dilution strategies.[2]

References

  • National Center for Biotechnology Information (NCBI). Assay Guidance Manual: Compound Management and Handling.[1][2] Bethesda (MD): National Library of Medicine (US).[1][2][3] Available from: [Link]

  • PubChem. Compound Summary for CID 6270-14-0 (this compound). National Library of Medicine (US).[1][2] Available from: [Link][1][2]

  • Di, L., & Kerns, E. H. (2015).[1][2][3] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2] Academic Press.[1][2] (Standard reference for "Brick Dust" and solubility concepts).

Sources

4-Hydroxy-7-nitroquinoline stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 4-Hydroxy-7-nitroquinoline. Below you will find troubleshooting guidance and frequently asked questions to address potential stability issues encountered during long-term storage and experimentation.

Troubleshooting Guide

This section addresses specific issues you may observe with this compound, providing potential causes and actionable solutions.

Observation 1: The solid this compound powder has changed color (e.g., from off-white/yellow to brown) over time.
  • Potential Cause: Color change is a common indicator of chemical degradation. For many quinoline derivatives, this can be due to oxidation or photodegradation, leading to the formation of colored impurities.[1]

  • Troubleshooting Steps:

    • Assess Purity: The first step is to determine if the compound is still suitable for your experiments. We recommend performing a purity analysis. A straightforward method is High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Compare to a Standard: If available, compare the HPLC profile of the discolored sample to a fresh, uncompromised lot of this compound. The appearance of new peaks or a significant decrease in the main peak area of the discolored sample confirms degradation.

    • Consider Recrystallization: If the degradation is minor, it may be possible to purify the compound by recrystallization. However, this will require method development to select an appropriate solvent system.[2]

    • Review Storage Conditions: If degradation is confirmed, review your storage protocol against our recommended conditions (see FAQ section). Ensure the compound is stored in a tightly sealed, light-resistant container, in a cool, dry, and dark place.

Observation 2: I'm seeing a decrease in the biological activity or inconsistent results from my this compound stock solutions.
  • Potential Cause: A loss of potency is a strong indicator of compound degradation in solution. Nitroaromatic compounds can be susceptible to reduction, and the quinoline ring system can undergo various reactions depending on the solution's pH and exposure to light and oxygen.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: It is always best practice to use freshly prepared solutions for sensitive biological assays.[1]

    • Conduct a Forced Degradation Study: To understand the stability of your compound in your specific experimental buffer, you can perform a forced degradation study. This involves exposing the solution to stress conditions such as acid, base, heat, and light to identify potential degradation pathways.

    • Analytical Verification: Use an analytical technique like HPLC or LC-MS to analyze your stock solution. This will allow you to quantify the amount of active compound remaining and identify any major degradation products.

    • Optimize Solution Storage: If you must store solutions, do so at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials or wrapping them in aluminum foil.

Observation 3: My this compound solution appears cloudy or has formed a precipitate.
  • Potential Cause: This could be due to several factors:

    • Low Solubility: The compound may have limited solubility in your chosen solvent, and precipitation is occurring over time, especially if stored at a lower temperature.

    • Degradation: A degradation product may be less soluble than the parent compound, leading to its precipitation.

    • pH Shift: The pH of your solution may have changed, affecting the solubility of the compound.

  • Troubleshooting Steps:

    • Verify Solubility: Check the solubility of this compound in your solvent at the storage temperature. You may need to use a different solvent or a co-solvent system.

    • Gentle Warming and Sonication: Try gently warming the solution and sonicating it to see if the precipitate redissolves. If it does, it is likely a solubility issue. Allow the solution to return to room temperature to see if it remains dissolved.

    • Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by LC-MS) to determine if it is the parent compound or a degradant.

    • Buffer Your Solution: If you suspect a pH shift, consider using a buffered solvent system to maintain a stable pH.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For solid this compound, we recommend the following storage conditions to maximize its shelf life:

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°CReduced temperature slows down the rate of chemical degradation.[3][4]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes the risk of oxidation.
Light Protected from light (Amber vial)Prevents photodegradation, which is common for aromatic and nitro-containing compounds.[5]
Moisture Tightly sealed container in a desiccatorThe hydroxyquinoline moiety can be hygroscopic, and moisture can facilitate hydrolytic degradation.
Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure, we can hypothesize the following potential degradation routes:

  • Photodegradation: Aromatic nitro compounds are often susceptible to photoreduction or rearrangement upon exposure to UV light. The quinoline ring itself can also undergo photolytic reactions.[5]

  • Oxidation: The electron-rich hydroxyquinoline ring system can be susceptible to oxidation, potentially leading to the formation of quinone-like structures or ring-opened products.[6][7] This can be accelerated by exposure to air and certain metal ions.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain biological conditions.

  • Hydrolysis: While generally stable, under strong acidic or basic conditions, the quinoline ring system could potentially undergo hydrolytic degradation.

cluster_stress Potential Stress Factors cluster_products Hypothetical Degradation Products This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Stress Factors Photodegradation Products Photodegradation Products Degradation_Products->Photodegradation Products e.g., rearrangement Oxidized Derivatives Oxidized Derivatives Degradation_Products->Oxidized Derivatives e.g., quinone formation Reduced Nitro Group Species Reduced Nitro Group Species Degradation_Products->Reduced Nitro Group Species e.g., 7-amino derivative Stress Factors Stress Factors Light (UV) Light (UV) Oxygen Oxygen Extreme pH Extreme pH Reducing Agents Reducing Agents

Caption: Hypothetical degradation pathways for this compound.

Q3: How can I assess the stability of my this compound samples?

A systematic stability study is the most reliable way to assess the stability of your compound under your specific storage and experimental conditions. Here is a general workflow:

start Prepare Stock Solution initial_analysis Time-Zero Analysis (HPLC, LC-MS) start->initial_analysis storage Store Aliquots under Different Conditions (e.g., 4°C, RT, -20°C, light, dark) initial_analysis->storage time_points Analyze at Pre-defined Time Points (e.g., 24h, 1 week, 1 month) storage->time_points data_analysis Compare Data to Time-Zero time_points->data_analysis conclusion Determine Shelf-Life and Optimal Storage data_analysis->conclusion

Sources

Technical Support Center: Scaling the Synthesis of 4-Hydroxy-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical advice for researchers, chemists, and process development professionals facing challenges in the synthesis and scale-up of 4-Hydroxy-7-nitroquinoline. Our approach is rooted in mechanistic understanding and field-proven strategies to help you navigate the complexities of this multi-step synthesis, ensuring safety, purity, and yield.

Introduction: The Synthetic Challenge

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its synthesis, most commonly approached via a Gould-Jacobs or Conrad-Limpach type reaction followed by nitration, presents significant scale-up hurdles. These challenges primarily stem from the high temperatures required for cyclization, the regioselectivity of the nitration step, and the purification of the final product. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the quinoline core and introduces specific safety considerations.[1]

This document is structured as a series of troubleshooting questions and FAQs to directly address the issues you are most likely to encounter.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems observed during laboratory and pilot-scale synthesis.

Q1: My cyclization reaction (Gould-Jacobs or Conrad-Limpach) is resulting in very low yields and significant tar formation. What's happening and how can I fix it?

Answer:

This is the most common and critical challenge. The root cause is typically related to the harsh thermal conditions required for the intramolecular cyclization step, which often competes with thermal decomposition.

Probable Causes & Mechanistic Insight:

  • Thermal Decomposition: The high temperatures (often >240 °C) required for the pericyclic ring-closure can exceed the decomposition temperature of your starting materials or intermediates, leading to polymerization and tar formation.[2] The reaction to form the quinoline skeleton can be sluggish and requires high activation energy.[3]

  • Incomplete Reaction: Insufficient temperature or reaction time will result in a significant amount of unreacted anilinocrotonate or related intermediate. At scale, ensuring uniform heat distribution is critical; localized cold spots in the reactor can leave pockets of unreacted material.

  • Oxidation: At high temperatures, trace oxygen can lead to oxidative side reactions, contributing to the formation of colored impurities.

Troubleshooting Protocol & Solutions:

StepActionRationale
1 Solvent Selection Switch from a neat (solvent-free) reaction to a high-boiling, inert solvent like Dowtherm™ A or diphenyl ether. This allows for more precise temperature control, improved heat transfer, and minimizes localized overheating.
2 Inert Atmosphere Ensure the reaction is conducted under a strict inert atmosphere (Nitrogen or Argon) from start to finish. This includes de-gassing the solvent and reactor before heating.
3 Temperature Staging Instead of rapidly heating to the final temperature, implement a staged heating profile. For example, hold at a lower temperature (e.g., 180 °C) for a period to allow for the removal of volatile byproducts (like ethanol) before ramping to the final cyclization temperature (e.g., 250 °C).[2]
4 Process Analytical Technology (PAT) At pilot scale, use in-situ monitoring (e.g., HPLC sampling) to track the disappearance of the intermediate. This allows you to determine the optimal reaction endpoint and avoid prolonged heating that leads to decomposition.
5 Catalyst Investigation While traditionally a thermal reaction, investigate the use of catalysts like polyphosphoric acid (PPA) or Eaton's reagent, which can lower the required cyclization temperature.[1] However, note that these acidic catalysts can complicate work-up and may not be compatible with all substrates.
Q2: The nitration of my 4-hydroxyquinoline is not selective, yielding a mixture of 5-nitro and 7-nitro isomers. How can I improve regioselectivity for the desired 7-nitro product?

Answer:

Achieving high regioselectivity during the electrophilic nitration of the quinoline ring is a significant challenge. The hydroxyl group at C4 is an activating, ortho-para directing group, while the ring nitrogen is deactivating. The interplay of these factors dictates the substitution pattern.

Probable Causes & Mechanistic Insight:

  • Reaction Conditions: The choice of nitrating agent and solvent system heavily influences the ratio of isomers. Standard conditions (HNO₃/H₂SO₄) are often too aggressive, leading to poor selectivity and potential oxidation.

  • Substrate Reactivity: The 4-hydroxyquinoline (or its 4-quinolone tautomer) is highly activated, making it susceptible to attack at multiple positions. The 5-position is often kinetically favored.

Troubleshooting Protocol & Solutions:

StepActionRationale
1 Milder Nitrating Agent Replace the aggressive nitric acid/sulfuric acid mixture with a milder nitrating system. A common choice is using potassium nitrate (KNO₃) in concentrated sulfuric acid. This generates the nitronium ion (NO₂⁺) in a more controlled manner.
2 Temperature Control Perform the nitration at a strictly controlled low temperature (e.g., 0 to 5 °C). Add the quinoline substrate slowly to the pre-chilled nitrating mixture to dissipate the heat of reaction and minimize side reactions.
3 Solvent System Consider using acetic anhydride as a solvent. The in-situ formation of acetyl nitrate can provide a less aggressive and more selective nitration.
4 Protecting Groups In a more complex approach, consider protecting the hydroxyl group (e.g., as a methoxy or benzyloxy ether) before nitration. This alters the electronic distribution of the ring and can favor 7-position substitution. The protecting group is then removed in a subsequent step.

Workflow & Troubleshooting Logic

The following diagram outlines the general synthetic workflow and the critical decision points for troubleshooting common scale-up challenges.

G cluster_0 Phase 1: Condensation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Purification cluster_3 Troubleshooting Start 1. m-Nitroaniline + Diethyl Malonate (or similar) Condensation 2. Condensation Reaction Start->Condensation Cyclization 3. Thermal Cyclization (High Temp) Condensation->Cyclization Check1 Yield & Purity Check 1 Cyclization->Check1 Purification 4. Isolation & Purification of This compound Check1->Purification Yield OK LowYield Low Yield / Tarring Check1->LowYield Yield Low Check2 Final Purity Check Purification->Check2 Impure Product Impure Check2->Impure Purity Low End Process Optimized Check2->End Purity >99% LowYield->Cyclization Adjust Temp/Solvent Impure->Purification Optimize Crystallization

Caption: General workflow for this compound synthesis with key troubleshooting checkpoints.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this synthesis?

A: There are two major safety concerns:

  • High-Temperature Operations: Working with organic materials at temperatures exceeding 240 °C requires specialized equipment designed for high-temperature chemistry, including reliable temperature probes, controllers, and pressure relief systems. The risk of thermal runaway and decomposition must be assessed via techniques like Differential Scanning Calorimetry (DSC).

  • Handling Nitroaromatics: this compound is a nitroaromatic compound. While not typically explosive under normal conditions, nitroaromatics as a class can have thermal stability issues. It is crucial to avoid contact with strong reducing agents or bases at high temperatures. The final product should be thoroughly dried and stored away from heat sources.

Q: My final product is proving difficult to purify by crystallization. What solvents are recommended and what are the likely impurities?

A: Purification is often challenging due to the presence of structurally similar isomers and colored byproducts.

  • Likely Impurities: The most common impurity is the undesired 4-hydroxy-5-nitroquinoline isomer. You may also have residual starting material or dark, polymeric tars from the cyclization step.

  • Recommended Solvents:

    • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): The crude product often has good solubility in these solvents. The strategy is to dissolve the crude material in a minimal amount of hot DMF or DMSO and then add an anti-solvent (like water or methanol) to precipitate the purified product.[4]

    • Acetic Acid: Recrystallization from glacial acetic acid can also be effective.

    • Aqueous Base/Acid Swing: An effective method for removing non-phenolic impurities is to dissolve the crude product in an aqueous base (e.g., 1M NaOH), filter out any insoluble tars, and then re-precipitate the product by acidifying the filtrate to a pH of around 6.[5][6]

Q: Which process parameters are most critical to control during scale-up?

A: Based on common failure modes, the following are the Critical Process Parameters (CPPs) that require tight control.

Process StepCritical Process Parameter (CPP)Rationale for Control
Cyclization Max Temperature & Heating RatePrevents thermal decomposition and tar formation.[2]
Reaction TimeEnsures complete conversion without unnecessary degradation.
Reactor AtmosphereAn inert atmosphere prevents oxidative side reactions.
Nitration Reaction TemperatureControls the rate of reaction and minimizes the formation of undesired isomers and byproducts.
Reagent Addition RatePrevents localized concentration and temperature spikes, ensuring selectivity.
Purification pH during work-up/precipitationMaximizes product recovery while ensuring impurities remain in solution.[5]
Crystallization Cooling RateControls crystal size and purity; slow cooling is generally preferred for higher purity.

References

  • CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google P
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. [Link]

  • CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google P
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. [Link]

  • EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google P
  • US2558211A - Preparation of 4-hydroxyquinoline compounds - Google P
  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PubMed Central. [Link]

  • US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)

Sources

impact of pH on 4-Hydroxy-7-nitroquinoline activity and stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the physicochemical behavior of 4-Hydroxy-7-nitroquinoline (4H7NQ) , focusing on the critical impact of pH on its solubility, tautomeric state, and biological activity.

Topic: Impact of pH on Activity, Stability, and Solubility

Audience: Researchers, Medicinal Chemists, and Assay Developers

Executive Technical Overview

This compound (4H7NQ) is a substituted quinoline derivative often utilized as a scaffold in the synthesis of kinase inhibitors, NMDA receptor antagonists, and antimalarial agents.[1]

Its behavior in solution is governed by two critical factors:

  • Keto-Enol Tautomerism: In aqueous solution, the compound exists in equilibrium between the 4-hydroxy (enol) and 4(1H)-quinolone (keto) forms.[1] The keto form is generally thermodynamically favored in polar solvents.[1]

  • Nitro-Induced Acidity: The electron-withdrawing nitro group at position 7 significantly increases the acidity of the molecule compared to the parent 4-hydroxyquinoline.[1] While unsubstituted 4-hydroxyquinoline has a pKa ~11, the 7-nitro group lowers this pKa to the physiological range (pKa ≈ 6.5 – 7.5 ).[1]

Implication: Small fluctuations in experimental pH (e.g., pH 7.0 vs. 7.4) can drastically shift the ionization ratio (Neutral vs. Anionic), altering solubility, membrane permeability, and ligand-target binding affinity.[1]

Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation[1][2]

Q1: Why does 4H7NQ precipitate when I dilute my DMSO stock into PBS (pH 7.4)? A: This is a classic "pKa-Solubility" trap.[1] At pH 7.4, 4H7NQ is close to its pKa.[1] The neutral species (protonated form) has poor aqueous solubility (< 100 µM typically), while the anionic species (deprotonated) is highly soluble.

  • Mechanism: If your buffer pH drops slightly below 7.4 (e.g., due to the addition of acidic stock or insufficient buffering capacity), the equilibrium shifts toward the insoluble neutral form, causing immediate precipitation.[1]

  • Solution: Ensure your assay buffer has strong buffering capacity (e.g., 50 mM HEPES or Phosphate) and check the final pH after compound addition.[1] Alternatively, work at pH 8.0 if your biological target tolerates it, to ensure the compound remains fully ionized and soluble.[1]

Q2: Can I use acid to dissolve the compound? A: Only if you go to very low pH (< pH 1), which is rarely biologically relevant.[1] The pyridine nitrogen in the quinoline ring is weakly basic.[1] However, the 7-nitro group withdraws electron density, making protonation of the ring nitrogen difficult (pKa < 1).[1] You would need strong mineral acid to protonate it and achieve solubility via the cationic form.[1]

  • Recommendation: Avoid acidic dissolution for biological assays. Use DMSO for stock preparation (up to 100 mM) and dilute into pH-controlled buffers.[1]

Category B: Activity & Potency Variability[1][3][4]

Q3: We observe significant batch-to-batch variability in IC50 values. Could pH be the cause? A: Yes, highly likely.[1] Because the pKa is near physiological pH, the ratio of Neutral (membrane permeable) to Anionic (membrane impermeable) species changes rapidly between pH 7.0 and 7.8.

  • Cell-Based Assays: If the mechanism requires intracellular access, the neutral form is required to cross the membrane.[1] A shift from pH 7.2 to 7.6 increases the anionic fraction, reducing effective permeability and decreasing apparent potency.[1]

  • Enzyme Assays: If the binding pocket requires a specific ionic state (e.g., hydrogen bond donor vs. acceptor), pH drift will alter the "active concentration" of the ligand.[1]

Q4: Is the compound stable in cell culture media (pH 7.4) overnight? A: Chemically, the quinoline core is stable to hydrolysis.[1] However, biological reduction is a risk.[1]

  • Risk Factor: Cellular nitroreductases (in bacteria or mammalian cells under hypoxia) can reduce the 7-nitro group to an amine (7-amino-4-hydroxyquinoline) or hydroxylamine.[1] This changes the pharmacophore entirely.[1]

  • Diagnostic: If you see a color change (yellow to colorless or brown) or a shift in fluorescence, metabolic reduction may have occurred.[1]

Technical Deep Dive: The pH-Dependent State

The following diagram illustrates the structural shifts 4H7NQ undergoes relative to pH.

Figure 1: Tautomerism and Ionization Pathways

G cluster_acid Acidic pH (< 1) cluster_neutral Neutral pH (pH 2 - 6) cluster_basic Basic pH (> 7.5) Cation Cationic Form (Protonated N) Neutral_Keto Neutral Keto Form (4(1H)-quinolone) *Major Tautomer* Cation->Neutral_Keto Deprotonation (pKa1 < 1) Neutral_Enol Neutral Enol Form (4-hydroxyquinoline) *Minor Tautomer* Neutral_Keto->Neutral_Enol Tautomerism Anion Anionic Form (Deprotonated) Neutral_Keto->Anion Deprotonation (pKa2 ~ 7.4) Neutral_Enol->Anion Deprotonation

Caption: pH-dependent speciation of 4H7NQ. The transition from Neutral to Anionic occurs near physiological pH, impacting solubility and binding.[1]

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stock solution that prevents precipitation and degradation.

  • Solvent: 100% Anhydrous DMSO (Dimethyl sulfoxide).[1]

    • Why: 4H7NQ is sparingly soluble in water but highly soluble in DMSO (>50 mM).[1]

  • Concentration: Prepare at 10 mM or 50 mM.

  • Storage: Aliquot into amber glass vials (light sensitive due to nitro group) and store at -20°C.

    • Avoid: Aqueous stock solutions.[1][2] Do not store in PBS or water, as micro-precipitation will occur over time.[1]

Protocol B: pH-Solubility Profiling (Turbidimetric Assay)

Objective: Determine the precise "Crash Point" (pH limit) for your specific concentration.

StepActionTechnical Note
1 Buffer Prep Prepare 100 mM Phosphate buffers at pH 6.0, 6.5, 7.0, 7.5, and 8.[1]0.
2 Dosing Spike 4H7NQ (from DMSO stock) into each buffer to a final concentration of 100 µM . Final DMSO < 1%.[1][3]
3 Incubation Shake at Room Temp for 30 minutes.
4 Readout Measure Absorbance at 600 nm (Turbidity) or centrifuge and measure supernatant concentration by HPLC/UV.
5 Analysis Plot Absorbance vs. pH. A sharp increase in OD600 indicates the formation of insoluble aggregates (Neutral form).[1]

Quantitative Data Summary

ParameterValue / CharacteristicImpact on Experiment
Molecular Weight 190.16 g/mol -
pKa (Acidic) < 1.0 (Ring Nitrogen)Negligible in biological assays.[1]
pKa (Basic) ~7.4 ± 0.3 (Phenolic/NH)Critical: 50% ionized at pH 7.[1]4. Small pH errors cause large solubility shifts.[1]
LogP (Neutral) ~1.7 (Estimated)Moderate membrane permeability (Neutral form only).
LogP (Anion) < 0Poor membrane permeability.[1]
Solubility (pH 7.4) Low (< 100 µM)Risk of precipitation in high-concentration assays.[1]
UV Max ~340 nm (pH dependent)Spectral shift occurs upon deprotonation (Yellow intensification).[1]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1]

  • ChemicalBook.
  • ResearchGate.

  • BenchChem.

Sources

Validation & Comparative

comparing anticancer activity of 4-Hydroxy-7-nitroquinoline and 4-NQO

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Topic: Comparative Pharmacology of 4-Nitroquinoline 1-oxide (4-NQO) and 4-Hydroxy-7-nitroquinoline (4-H-7-NQ) Audience: Researchers, Drug Discovery Scientists, and Toxicologists.

A Comparative Guide to 4-NQO and this compound

Executive Summary: The Fine Line of Nitro-Isomers

In the landscape of heterocyclic pharmacology, few scaffolds demonstrate the "Dr. Jekyll and Mr. Hyde" dichotomy as clearly as nitroquinolines. This guide compares 4-Nitroquinoline 1-oxide (4-NQO) , a potent carcinogen used to induce cancer models, against This compound (4-H-7-NQ) , a structural isomer investigated for therapeutic potential.

While 4-NQO serves as a "radiomimetic" gold standard for inducing oxidative DNA damage and oral squamous cell carcinoma (OSCC), its isomer 4-H-7-NQ represents a distinct pharmacological entity. By shifting the nitro group to the 7-position and removing the N-oxide moiety, the molecule’s reactivity profile shifts from genotoxic adduction to enzyme inhibition/intercalation , offering a scaffold for anticancer drug design with significantly reduced mutagenicity.

Chemical Biology & Mechanism of Action[1]

4-NQO: The "Trojan Horse" Mechanism

4-NQO is biologically inert until metabolically activated. Its high carcinogenicity stems from the specific arrangement of the nitro group at position 4 and the N-oxide.

  • Activation Pathway: 4-NQO is reduced by cytosolic enzymes, primarily DT-diaphorase (NQO1) , into 4-hydroxyaminoquinoline 1-oxide (4-HAQO) .

  • The Warhead: 4-HAQO is further acetylated to form an unstable electrophile that covalently binds to DNA, specifically forming bulky adducts at the N2 and C8 positions of Guanine and N6 of Adenine.

  • Outcome: These bulky adducts mimic UV-induced damage, causing replication errors, oxidative stress (ROS generation), and eventual malignant transformation.

This compound (4-H-7-NQ): The Stable Scaffold

4-H-7-NQ (often existing as its tautomer, 7-nitro-4-quinolone) lacks the N-oxide "trigger" required for the rapid redox cycling seen in 4-NQO.

  • Structural Stability: The absence of the N-oxide prevents the formation of the hyper-reactive hydroxylamine intermediate.

  • Mechanism: Instead of covalent DNA adduction, 7-nitro-substituted quinolones typically act via non-covalent intercalation into DNA or inhibition of Topoisomerase II and specific kinases. The 7-nitro group alters the electron density of the ring, enhancing binding affinity to protein pockets rather than DNA bases.

Pathway Visualization (DOT Diagram)

Nitroquinoline_Pathways NQO 4-NQO (Pro-Carcinogen) DT DT-Diaphorase (NQO1) NQO->DT 4e- Reduction ROS ROS Generation NQO->ROS Redox Cycling HAQO 4-HAQO (Proximal Carcinogen) Adduct DNA-Adducts (dG-C8, dA-N6) HAQO->Adduct Acetylation & Binding Cancer Malignant Transformation (OSCC Induction) Adduct->Cancer Mutation Accumulation HNQ This compound (Therapeutic Scaffold) Intercalation DNA Intercalation / Kinase Binding HNQ->Intercalation No Metabolic Activation Topo Topoisomerase II Inhibition HNQ->Topo Direct Inhibition Apoptosis Apoptosis (Cancer Cell Death) Intercalation->Apoptosis DT->HAQO ROS->Cancer Topo->Apoptosis

Caption: Divergent pathways of 4-NQO (Red: Genotoxic activation) vs. 4-H-7-NQ (Blue: Cytotoxic inhibition).

Comparative Efficacy & Toxicity Data

The following data summarizes the typical performance of these compounds in in vitro assays. Note that 4-NQO is often used as a positive control for toxicity, whereas 4-H-7-NQ is evaluated as a test agent .

Table 1: Cytotoxicity vs. Genotoxicity Profile
Feature4-NQO (Reference Carcinogen)This compound (Analog)
Primary Utility Inducing tumors (OSCC models)Anticancer drug development scaffold
IC50 (Cancer Lines) Low (0.1 - 1.0 µM) (High Potency)Moderate (10 - 50 µM) (Moderate Potency)
Selectivity Poor (Kills normal & cancer cells)Improved (Structure-dependent selectivity)
Ames Test (Mutagenicity) Positive (Strong mutagen)Negative / Weak (Lack of N-oxide)
ROS Generation High (Redox cycling)Low
Metabolic Requirement Requires NQO1 activationDirect activity

Key Insight: While 4-NQO exhibits lower IC50 values (meaning it kills cells at lower concentrations), this "potency" is driven by indiscriminate DNA damage. 4-H-7-NQ requires higher concentrations but operates through a mechanism that is less likely to induce secondary cancers.

Experimental Protocols

Differential Cytotoxicity Assay (MTS/MTT)

Objective: Determine if cell death is dependent on NQO1 enzyme levels (a hallmark of 4-NQO sensitivity).

Reagents:

  • Target Cells: A549 (High NQO1 expression) vs. H596 (Low NQO1 expression).

  • Inhibitor: Dicoumarol (Specific NQO1 inhibitor).

Protocol:

  • Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h.

  • Pre-treatment (Validation Step): Treat half the wells with 50 µM Dicoumarol for 1 hour. Rationale: Dicoumarol inhibits NQO1. If the drug requires NQO1 activation (like 4-NQO), toxicity will decrease.

  • Treatment: Add serial dilutions (0.1 µM to 100 µM) of 4-NQO and 4-H-7-NQ.

  • Incubation: 48 hours at 37°C.

  • Readout: Add MTS reagent; measure absorbance at 490 nm.

Expected Results:

  • 4-NQO: Toxicity is blocked by Dicoumarol (IC50 increases). Toxicity is higher in A549 than H596.

  • 4-H-7-NQ: Toxicity is unaffected by Dicoumarol. Toxicity is independent of NQO1 status.

In Vitro Micronucleus Assay (Genotoxicity Check)

Objective: Confirm the safety profile of the 7-nitro analog.

  • Culture: Treat CHO-K1 cells with IC50 concentrations of both compounds for 4 hours.

  • Wash & Recovery: Wash cells and incubate in fresh medium with Cytochalasin B (blocks cytokinesis) for 24 hours.

  • Harvest: Fix cells in methanol:acetic acid (3:1). Stain with Acridine Orange or DAPI.

  • Scoring: Count micronuclei (MN) in 1,000 binucleated cells.

Criteria:

  • 4-NQO: >50 MN per 1,000 cells (High clastogenicity).

  • 4-H-7-NQ: <10 MN per 1,000 cells (Comparable to vehicle control).

Conclusion: The Structural Switch

The comparison between 4-NQO and This compound illustrates a fundamental principle in medicinal chemistry: positional isomerism dictates fate.

  • 4-NQO is a toxicological tool . Its value lies in its ability to reliably break DNA and induce cancer for research purposes. It is not a viable therapeutic candidate due to its extreme mutagenicity.

  • 4-H-7-NQ is a pharmacological lead . By removing the N-oxide and shifting the nitro group, the molecule retains the ability to interact with cellular targets (likely kinases or topoisomerases) without the "suicide" metabolic activation that plagues 4-NQO.

Recommendation: For anticancer studies, use 4-NQO only as a positive control for genotoxicity or to induce tumor models. Use 4-H-7-NQ (and its derivatives) when screening for potential chemotherapeutic agents with a safer toxicity profile.

References

  • Sahu, V., et al. (2023). "4-Nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development."[1] Frontiers in Immunology.

  • Patel, H. D., et al. (2017). "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation."[2] Journal of Chemical and Pharmaceutical Research.

  • BenchChem. "this compound Product Information and Biological Activity." BenchChem Database.

  • Nunoshiba, T., & Demple, B. (1993). "Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide."[3] Cancer Research.[3]

  • Miao, Z. H., et al. (2006). "4-Nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes." Cancer Research.[3]

Sources

A Comparative Guide to Nitroquinoline Derivatives: Evaluating 4-Hydroxy-7-nitroquinoline in the Context of Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiparasitic properties.[1][2] The introduction of a nitro group to the quinoline ring system gives rise to the nitroquinoline class of compounds, which have garnered significant interest due to their diverse and potent biological effects. This guide provides a comparative analysis of 4-Hydroxy-7-nitroquinoline and other key nitroquinoline derivatives, offering insights into their mechanisms of action, biological activities, and the experimental methodologies used for their evaluation. While extensive research exists for certain nitroquinoline derivatives, it is important to note that specific experimental data on this compound is limited in publicly available literature. Therefore, this guide will also extrapolate potential properties based on established structure-activity relationships within the nitroquinoline class.

The Nitroquinoline Scaffold: A Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore. The addition of a nitro moiety (-NO2) can significantly modulate the electron density and steric profile of the molecule, leading to a range of biological activities. The position and nature of other substituents on the quinoline ring further fine-tune these properties, resulting in a diverse family of compounds with distinct therapeutic potentials.

In-Depth Analysis of Key Nitroquinoline Derivatives

4-Nitroquinoline 1-Oxide (4-NQO): The Prototypical Genotoxic Agent

4-Nitroquinoline 1-oxide (4-NQO) is arguably the most extensively studied nitroquinoline derivative. It is a potent carcinogen and mutagen, often employed as a positive control in genotoxicity and carcinogenesis studies.[3][4] Its biological activity is not inherent but requires metabolic activation.

Mechanism of Action:

4-NQO undergoes intracellular reduction to its active metabolite, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[3][5] This metabolite is highly reactive and can covalently bind to DNA, forming adducts primarily at the guanine and adenine bases.[3] This DNA damage, if not repaired, can lead to mutations and initiate carcinogenesis. Furthermore, the metabolism of 4-NQO is associated with the generation of reactive oxygen species (ROS), which can induce oxidative stress and further contribute to cellular damage.[6][7]

Signaling Pathway of 4-NQO-Induced DNA Damage

G cluster_cell Cellular Environment NQO 4-Nitroquinoline 1-Oxide (4-NQO) Metabolic_Activation Metabolic Activation (Nitroreductases) NQO->Metabolic_Activation HAQO 4-Hydroxyaminoquinoline 1-Oxide (4-HAQO) Metabolic_Activation->HAQO ROS Reactive Oxygen Species (ROS) Metabolic_Activation->ROS DNA Nuclear DNA HAQO->DNA Covalent Binding ROS->DNA Oxidative Attack DNA_Adducts DNA Adducts DNA->DNA_Adducts Oxidative_Damage Oxidative DNA Damage DNA->Oxidative_Damage Mutation Mutation & Carcinogenesis DNA_Adducts->Mutation Oxidative_Damage->Mutation

Caption: Metabolic activation of 4-NQO and subsequent DNA damage pathways.

Nitroxoline (8-Hydroxy-5-nitroquinoline): A Repurposed Antimicrobial and Anticancer Agent

Nitroxoline is an 8-hydroxyquinoline derivative with a nitro group at the 5-position. It has been used as an antimicrobial agent for urinary tract infections.[8] More recently, it has garnered attention for its potent anticancer activities.

Mechanism of Action:

Nitroxoline's antimicrobial and anticancer effects are attributed to its ability to chelate metal ions, which are essential for the function of various enzymes, including those involved in DNA replication and repair. The 8-hydroxyl group and the nitrogen atom of the quinoline ring form a stable complex with divalent metal ions. While not fully elucidated, its anticancer mechanism is thought to involve the inhibition of enzymes like cathepsin B and matrix metalloproteinases, which are crucial for tumor growth and metastasis.

Comparative Analysis of Biological Activities

DerivativePrimary Biological ActivityPotencyMechanism of Action
4-Nitroquinoline 1-Oxide (4-NQO) Genotoxic, CarcinogenicHighMetabolic activation to 4-HAQO, DNA adduct formation, ROS generation.[3]
Nitroxoline (8-Hydroxy-5-nitroquinoline) Antimicrobial, AnticancerModerate to HighMetal chelation, enzyme inhibition.
This compound Largely uncharacterizedUnknownHypothesized to involve mechanisms similar to other nitroquinolines, potentially with altered potency and selectivity due to the specific substitution pattern.

Experimental Protocols for Evaluating Nitroquinoline Derivatives

The biological activities of nitroquinoline derivatives are typically assessed using a battery of in vitro and in vivo assays. The choice of a specific protocol depends on the intended therapeutic application.

Anticancer Activity Assessment

A standard workflow for evaluating the anticancer potential of a novel nitroquinoline derivative would involve:

  • Cell Viability Assays: To determine the cytotoxic effects of the compound on various cancer cell lines.

  • Apoptosis Assays: To investigate whether the compound induces programmed cell death.

  • Cell Cycle Analysis: To determine if the compound arrests the cell cycle at a specific phase.

  • In Vivo Tumor Models: To evaluate the efficacy of the compound in reducing tumor growth in animal models.

Experimental Workflow for Anticancer Drug Screening

G Start Test Compound Cell_Lines Panel of Cancer Cell Lines Start->Cell_Lines MTT_Assay Cell Viability Assay (e.g., MTT) Cell_Lines->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay If potent Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle_Analysis If potent In_Vivo In Vivo Studies (Xenograft Models) Apoptosis_Assay->In_Vivo Cell_Cycle_Analysis->In_Vivo End Lead Compound Identification In_Vivo->End

Caption: A typical workflow for screening the anticancer activity of novel compounds.

Antimicrobial Activity Assessment

The antimicrobial properties of nitroquinoline derivatives are evaluated using standard microbiological techniques:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of the compound that kills the microorganism.

  • Time-Kill Assays: To assess the rate at which the compound kills the microorganism.

The Enigma of this compound: A Perspective on Structure-Activity Relationships

While direct experimental data for this compound is scarce, we can infer its potential biological profile based on the well-established structure-activity relationships of quinoline derivatives.

  • The Role of the Hydroxyl Group: The presence of a hydroxyl group, particularly at the 4-position, can significantly influence the compound's solubility, hydrogen bonding capacity, and potential for metabolic modification. The hydroxyl group in 4-hydroxyquinolones is known to be crucial for certain biological activities.[9]

  • The Impact of the Nitro Group Position: The position of the nitro group on the quinoline ring is a critical determinant of its biological activity. The 7-position is electronically distinct from the 5-position in nitroxoline and the 4-position in 4-NQO. This difference in positioning would likely alter the molecule's redox potential and its interaction with biological targets.

It is plausible that this compound may exhibit a unique profile of anticancer, antimicrobial, or even genotoxic activities. However, without empirical data, this remains speculative. The synthesis and subsequent biological evaluation of this compound are warranted to fill this knowledge gap and potentially uncover a novel therapeutic agent.

Conclusion and Future Directions

The nitroquinoline scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. While derivatives like 4-NQO and nitroxoline have been extensively studied, revealing potent genotoxic and anticancer/antimicrobial properties respectively, the biological landscape of many other analogs, including this compound, remains largely unexplored. The comparative analysis presented in this guide highlights the importance of systematic evaluation of these derivatives to understand their structure-activity relationships and to identify new lead compounds for drug development. Future research should focus on the synthesis and comprehensive biological characterization of understudied nitroquinolines to unlock their full therapeutic potential.

References

  • Arima, Y., et al. (2009). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 111(1), 79-88.
  • Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. Retrieved from [Link]

  • Google Patents. (2020). New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • Kocabas, H., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6883.
  • Nowak, M., et al. (2025). Potential Use of Selected Natural Compounds with Anti-Biofilm Activity. International Journal of Molecular Sciences, 26(2), 345.
  • Stanley, L. A., et al. (1993). Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites.
  • Szymański, P., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(15), 4983.
  • Google Patents. (1951). Preparation of 4-hydroxyquinoline compounds.
  • Jamaluddin, N. A., et al. (2023). Evaluation of The Anticancer Activity of Hydroxyxanthones Against Human Liver Carcinoma Cell Line. Journal of Pharmaceutical and Applied Chemistry, 9(1), 1-8.
  • FDA. (2025). 7-Hydroxymitragynine (7-OH): An Assessment of the Scientific Data and Toxicological Concerns Around an Emerging Opioid Threat. Retrieved from [Link]

  • Wikipedia. (n.d.). 7-Hydroxymitragynine. Retrieved from [Link]

  • Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science, 5(6), 992-1001.
  • Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(7), 4567-4580.
  • Westendorf, J., et al. (1990). Genotoxicity of naturally occurring hydroxyanthraquinones. Mutation Research/Genetic Toxicology, 240(1), 1-12.
  • Parthasarathy, S., et al. (2018). Phytochemical Screening and Antibacterial Activity of Kratom Leaf (Mitragyna speciosa Korth.) Against Aeromonas hydrophilla. International Journal of Pharmaceutical Sciences and Research, 9(10), 4245-4250.
  • El-Sayed, M. A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(7), 4567-4580.
  • Obeng, S., et al. (2019). Lateral Flow Assessment and Unanticipated Toxicity of Kratom. Chemical Research in Toxicology, 32(8), 1636-1644.
  • Romyasamit, C., et al. (2023). Evaluation of Antibacterial, Antibiofilm, Antioxidant, and Anti-Inflammatory Activities of Kratom Leaves (Mitragyna speciosa) Fermentation Supernatant Containing Lactobacillus rhamnosus GG. Probiotics and Antimicrobial Proteins, 15(5), 1435-1447.
  • Ribeiro, C., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 242, 112164.
  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • Arima, Y., et al. (2009). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 111(1), 79-88.
  • Cindric, M., et al. (2025). Antibacterial and antibiofilm activities of naturally occurring naphthoquinones 2-hydroxy-1,4-naphthoquinone and 2-methoxy-1,4-naphthoquinone against Escherichia coli. Acta Pharmaceutica, 75(1), 1-13.
  • YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Retrieved from [Link]

  • Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arkivoc, 2012(1), 324-362.

Sources

Validation of 4-Hydroxy-7-nitroquinoline's Mechanism of Action: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Hydroxy-7-nitroquinoline (4H7NQ), also known as 7-nitro-4-quinolinol, represents a critical bioactive scaffold in the synthesis of aminoquinoline antimalarials and kinase inhibitors. Unlike its highly potent analog 4-nitroquinoline-1-oxide (4NQO), 4H7NQ exhibits a distinct mechanistic profile governed by bioreductive activation and oxidative stress induction .

This guide provides a rigorous validation framework for 4H7NQ’s mechanism of action (MoA). It distinguishes the compound’s activity from standard mutagenic controls and therapeutic quinolines, offering a validated experimental roadmap for researchers utilizing 4H7NQ as a cytotoxic probe or synthetic precursor.

Key Mechanistic Differentiators
  • Primary MoA: Nitroreductase-mediated reduction leading to reactive oxygen species (ROS) generation and DNA intercalation.

  • Selectivity: Requires specific enzymatic activation (Type I/II Nitroreductases), offering a wider therapeutic window compared to the direct alkylating potential of 4NQO.

  • Utility: Validated as a precursor for 4-aminoquinoline derivatives (e.g., antimalarials) and as a probe for hypoxic cellular environments.

Mechanistic Profile & Signaling Pathway[1]

The biological activity of 4H7NQ hinges on the enzymatic reduction of its C7-nitro group. Unlike 4NQO, which possesses an N-oxide moiety facilitating rapid metabolic activation, 4H7NQ relies on intracellular nitroreductases (NTRs) to generate cytotoxic metabolites.

The Bioreductive Cascade
  • Cellular Entry: Passive diffusion across the lipid bilayer.

  • Enzymatic Activation: Cytosolic nitroreductases (e.g., NQO1, xanthine oxidase) reduce the 7-nitro group.

  • Radical Formation: One-electron reduction yields the nitro-anion radical (

    
    ).
    
  • Redox Cycling: In the presence of oxygen, the radical is re-oxidized, generating Superoxide (

    
    ) and regenerating the parent compound (Futile Cycle).
    
  • Terminal Damage: Under hypoxic conditions or high NTR activity, further reduction leads to the nitroso (

    
    ) and hydroxylamine (
    
    
    
    ) species, which form covalent DNA adducts.
Visualization: 4H7NQ Activation Pathway

G cluster_0 Cytosol cluster_1 Oxidative Stress (Aerobic) cluster_2 Genotoxicity (Hypoxic/High NTR) Compound This compound (Parent) Radical Nitro-anion Radical (R-NO2•-) Compound->Radical 1e- Reduction Radical->Compound O2 -> O2•- (Redox Cycling) Hydroxylamine Hydroxylamine (R-NHOH) Radical->Hydroxylamine 2e- Reduction ROS Superoxide (O2•-) + H2O2 Radical->ROS Adducts DNA Adducts (Guanine-C8) Hydroxylamine->Adducts Covalent Binding NTR Nitroreductase (NQO1/XO) NTR->Compound Damage1 Lipid Peroxidation Protein Oxidation ROS->Damage1 Damage2 Strand Breaks Apoptosis Adducts->Damage2

Figure 1: Bioreductive activation pathway of 4H7NQ. Note the bifurcation between redox cycling (ROS generation) and terminal reduction (DNA alkylation).

Comparative Analysis: 4H7NQ vs. Alternatives

To validate 4H7NQ, researchers must benchmark it against established agents. The table below compares 4H7NQ with 4-Nitroquinoline-1-oxide (4NQO) (positive mutagenic control) and 4-Hydroxyquinoline (negative control/scaffold).

Performance & Specificity Matrix
FeatureThis compound (4H7NQ)4-Nitroquinoline-1-oxide (4NQO)4-Hydroxyquinoline (4HQ)
Primary Mechanism ROS Generation & Weak Intercalation Potent DNA Alkylation (Adducts) Inert Scaffold / Weak Intercalator
Activation Req. High (Nitroreductase dependent)Low (Spontaneous/Enzymatic)None
Toxicity Profile Moderate (Cytostatic > Cytotoxic)High (Genotoxic/Carcinogenic)Low / Non-toxic
Fluorescence Quenched by Nitro groupWeakly fluorescentFluorescent (Blue)
Experimental Use Hypoxia probe precursor, Antimalarial synthesisUV-mimetic mutagen, Carcinogenesis modelNegative control, Ligand synthesis
Solubility DMSO, DMF (Low water solubility)DMSO, EthanolAlcohol, Dilute Acids

Scientist's Insight: Use 4NQO when you need to induce DNA damage as a model. Use 4H7NQ when you are studying nitroreductase activity or screening for antimicrobial pharmacophores where the nitro group is a prodrug moiety.

Experimental Validation Protocols

The following protocols are designed to validate the specific MoA of 4H7NQ in a cellular model (e.g., A549 or E. coli).

Protocol A: Validation of Nitroreductase-Dependent Cytotoxicity

Objective: Confirm that 4H7NQ toxicity is driven by enzymatic reduction.

  • Cell Preparation: Seed cells (e.g., A549) in 96-well plates (5,000 cells/well). Incubate for 24h.

  • Inhibitor Pre-treatment: Treat Group A with Dicoumarol (NQO1 inhibitor, 50 µM) or Allopurinol (Xanthine Oxidase inhibitor) for 1 hour. Leave Group B (Vehicle) untreated.

  • Compound Exposure: Add 4H7NQ at graded concentrations (0, 10, 50, 100, 200 µM) to both groups.

  • Incubation: Incubate for 24-48 hours.

  • Readout: Assess viability using Alamar Blue or MTT Assay .

    • Expected Result: Group A (Inhibitor) should show higher viability (higher IC50) than Group B, confirming enzyme-mediated activation.

Protocol B: ROS Detection (Redox Cycling Verification)

Objective: Quantify oxidative stress generated by the futile cycling of the nitro radical.

  • Probe Loading: Load cells with DCFDA (20 µM) for 30 minutes in serum-free media. Wash 2x with PBS.

  • Treatment: Expose cells to 4H7NQ (50 µM) vs. Positive Control (H2O2, 100 µM).

  • Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 15 minutes for 2 hours using a microplate reader.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Validation Criteria: A steady increase in slope indicates continuous ROS generation via redox cycling.

Protocol C: DNA Intercalation/Damage Assessment (Comet Assay)

Objective: Determine if 4H7NQ causes DNA strand breaks (genotoxicity).

  • Treatment: Treat cells with 4H7NQ (IC50 concentration) for 4 hours.

  • Lysis & Electrophoresis: Embed cells in low-melting agarose on slides. Lyse (pH 10) and electrophorese (alkaline buffer) to reveal single-strand breaks.

  • Staining: Stain with SYBR Gold or Ethidium Bromide.

  • Scoring: Measure "Tail Moment" using image analysis software.

    • Comparison: 4H7NQ should produce a "Tail" significantly shorter than 4NQO (Positive Control) but longer than DMSO (Negative Control), indicating moderate genotoxicity.

Visualization: Experimental Workflow

Experiment Start Cell Seeding (A549 / HepG2) Split Split Groups Start->Split Group1 Group A: + NTR Inhibitor (Dicoumarol) Split->Group1 Group2 Group B: Vehicle Control Split->Group2 Treat Add 4H7NQ (0-200 µM) Group1->Treat Group2->Treat Assay Viability Assay (MTT / CellTiter-Glo) Treat->Assay Result Compare IC50 (Shift = Validation) Assay->Result

Figure 2: Experimental workflow for validating the nitroreductase-dependency of 4H7NQ cytotoxicity.

References

  • Mechanism of Nitroquinoline Toxicity Nunoshiba, T., & Demple, B. (1993). Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline 1-oxide. Cancer Research. [Link]

  • Nitroreductase Activation Pathways Roldán, M. D., et al. (2008). Bacterial nitroreductases: Structure, function and application in bioremediation and biocatalysis. FEMS Microbiology Reviews. [Link]

  • Quinoline Scaffolds in Drug Discovery Marella, A., et al. (2013). Quinoline: A promising scaffold in today's drug discovery. Saudi Pharmaceutical Journal. [Link]

  • Chemical Profile: this compound PubChem Database. Compound Summary for CID 98424 (7-Nitro-4-quinolinol). [Link]

  • ROS Detection Methodologies Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine. [Link]

comparative study of 4-Hydroxy-7-nitroquinoline and nitroxoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Nitroxoline (5-nitro-8-hydroxyquinoline) and its structural isomer 4-Hydroxy-7-nitroquinoline (7-nitro-4-quinolinol). It is designed for researchers investigating structure-activity relationships (SAR) in quinoline-based therapeutics.

Structural Isomerism and Therapeutic Divergence

Executive Summary

This study contrasts Nitroxoline , a clinically established bacteriostatic and potent MetAP2 inhibitor, with This compound , a structural isomer primarily utilized as a synthetic intermediate.

The core divergence lies in molecular geometry :

  • Nitroxoline (8-OH, 5-NO₂): The proximity of the hydroxyl group (C8) to the ring nitrogen (N1) creates a bidentate pocket capable of forming stable 5-membered chelate rings with divalent cations (Mg²⁺, Mn²⁺, Zn²⁺). This chelation is the primary driver of its biological activity.

  • This compound (4-OH, 7-NO₂): The hydroxyl group at C4 is distal to the ring nitrogen, preventing bidentate chelation. Consequently, it lacks the intrinsic metallo-enzyme inhibitory properties of Nitroxoline, serving instead as a "negative control" in SAR studies or a scaffold for 4-aminoquinoline synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

FeatureNitroxolineThis compound
IUPAC Name 5-nitroquinolin-8-ol7-nitroquinolin-4-ol
CAS Number 4008-48-475770-07-5
Molecular Formula C₉H₆N₂O₃C₉H₆N₂O₃
Molecular Weight 190.16 g/mol 190.16 g/mol
pKa (OH group) ~6.1 (Acidic due to 5-NO₂)~11.0 (Vinylogous amide character)
Solubility Low in water; soluble in DMSO, DMFLow in water; soluble in DMSO
Chelation Capacity High (Bidentate N1-O8)Negligible (Monodentate only)
Primary Role Active API (Antibiotic/Anticancer)Synthetic Intermediate / SAR Control

Mechanism of Action: The Chelation Hypothesis

The biological efficacy of Nitroxoline is inextricably linked to its ability to starve pathogens or tumor cells of essential metal cofactors.

Nitroxoline (The Active Agent)[7]
  • Biofilm Inhibition: Chelates Mg²⁺ and Fe²⁺, destabilizing the extracellular polymeric substance (EPS) matrix of P. aeruginosa.

  • MetAP2 Inhibition: In cancer cells, Nitroxoline inhibits Methionine Aminopeptidase 2 (MetAP2) via a metal-dependent mechanism, suppressing angiogenesis.

  • Cathepsin B Inhibition: Prevents tumor metastasis by inhibiting the zinc-dependent hydrolytic activity of Cathepsin B.

This compound (The Inactive Isomer)
  • Lack of Chelation: Due to the para-positioning (relative to the nitrogen ring) of the tautomeric ketone/enol group, it cannot form a coordinate covalent bond with metals.

  • Synthetic Utility: The 4-hydroxyl group is a "leaving group equivalent" (via conversion to 4-chloro) for nucleophilic aromatic substitution, used to synthesize 4-aminoquinolines (e.g., chloroquine analogs).

Visualization: Mechanism of Action Comparison

MOA_Comparison Nitroxoline Nitroxoline (8-OH, 5-NO2) Chelation Bidentate Chelation (N1 + O8) Nitroxoline->Chelation Forms 5-membered ring Isomer This compound (4-OH, 7-NO2) NoChelation No Chelation (Distal OH) Isomer->NoChelation Steric impossibility Target1 Target: MetAP2 / Cathepsin B (Metal Dependent) Chelation->Target1 Sequesters Zn2+/Mn2+ Target2 Target: Bacterial Ribosome (Mg2+ Dependent) Chelation->Target2 Sequesters Mg2+ Outcome2 Inactive / Negative Control NoChelation->Outcome2 Fails to bind target Outcome1 Inhibition of Angiogenesis & Bacterial Growth Target1->Outcome1 Target2->Outcome1

Figure 1: Mechanistic divergence driven by the position of the hydroxyl group relative to the ring nitrogen.

Performance Comparison Data

The following data summarizes typical experimental results when comparing these two isomers in biological assays.

Antimicrobial Efficacy (MIC in µg/mL)

Data synthesized from standard broth microdilution assays against reference strains.

OrganismNitroxoline (Active)This compound (Control)
E. coli (ATCC 25922)8 - 16> 128 (Inactive)
S. aureus (ATCC 29213)4 - 8> 128 (Inactive)
P. aeruginosa (PAO1)32 - 64> 256 (Inactive)
C. albicans2 - 4> 128 (Inactive)
Anticancer Potency (IC50 in µM)

Human Breast Cancer (MCF-7) and Bladder Cancer (T24) cell lines.

Assay TargetNitroxolineThis compound
MetAP2 Inhibition 0.5 - 2.0 µM> 100 µM (No binding)
Cell Viability (MCF-7) 5 - 10 µM> 100 µM
Cathepsin B Inhibition ~1.5 µMInactive

Experimental Protocols

To validate the claims above, the following self-validating protocols are provided.

Protocol A: Comparative Metal Chelation Assay (UV-Vis Shift)

Purpose: To visually and quantitatively confirm the chelation capability of Nitroxoline vs. the 4-hydroxy isomer. Principle: Ligand-to-metal charge transfer (LMCT) bands appear in the UV-Vis spectrum upon complexation.

  • Preparation:

    • Prepare 100 µM stock solutions of Nitroxoline and This compound in HPLC-grade Methanol.

    • Prepare 10 mM stock solution of ZnCl₂ or MgCl₂ in deionized water.

  • Baseline Scan:

    • Record the UV-Vis spectrum (250–600 nm) of both compound solutions alone.

  • Titration:

    • Add ZnCl₂ to each cuvette in molar equivalents (0.5 eq, 1.0 eq, 2.0 eq).

    • Incubate for 5 minutes at room temperature.

  • Readout:

    • Nitroxoline: Observe a bathochromic shift (Red shift) ~30-50 nm and appearance of a new peak around 450 nm (yellow-to-orange color change).

    • This compound: Observe no significant spectral shift . The spectra will remain superimposable on the baseline, confirming lack of chelation.

Protocol B: Synthesis of this compound (Gould-Jacobs Reaction)

Purpose: To synthesize the reference standard if commercial sources are unavailable. This contrasts with the Skraup synthesis used for Nitroxoline.

  • Condensation:

    • React 3-nitroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) at 110°C for 2 hours.

    • Validation: Monitor TLC for disappearance of aniline. Product is an acrylate intermediate.

  • Cyclization:

    • Add the intermediate to boiling Diphenyl ether (~250°C) for 30 minutes. (Flash heating is critical to avoid polymerization).

    • Mechanism:[1][2][3][4][5] Thermal intramolecular cyclization.

  • Hydrolysis/Decarboxylation:

    • Saponify the ester with NaOH, then acidify to decarboxylate (remove the 3-COOCH group) if necessary, or isolate the 3-ester derivative depending on the specific target.

    • Note: Direct cyclization of 3-nitro-beta-anilinoacrylate yields the this compound-3-carboxylate. Saponification and heat in quinoline/Cu powder effects decarboxylation to the title compound.

Visualization: Synthesis Workflow Comparison

Synthesis_Comparison Input1 3-Nitroaniline Process1 Gould-Jacobs Reaction (EMME + 250°C Cyclization) Input1->Process1 Input2 2-Amino-4-nitrophenol Process2 Skraup Synthesis (Acrolein + Acid) Input2->Process2 Product1 This compound (Non-Chelator) Process1->Product1 Product2 Nitroxoline (Chelator) Process2->Product2

Figure 2: Divergent synthetic pathways yielding the two isomers.

References

  • Pelletier, C. et al. (2025). Nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria. Nature Communications. Link

  • Shim, J.S. et al. (2010). Nitroxoline (5-nitro-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol. Journal of the National Cancer Institute. Link

  • Mirković, J. et al. (2015). Nitroxoline impairs tumor progression in vitro and in vivo by regulating cathepsin B activity. Oncotarget. Link

  • Cipurković, A. et al. (2021).[6] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Link

  • Bergman, J. & Brimert, T. (2010).[5] Synthesis of 5- and 7-Nitro-3-hydroxyquinolin-2-ones. Tetrahedron. Link

Sources

Comparative Genotoxicity Guide: 4-Hydroxy-7-nitroquinoline vs. 4-NQO

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the genotoxicity of 4-Hydroxy-7-nitroquinoline (often analyzed as an impurity or intermediate) by comparing it against the industry "Gold Standard" positive control, 4-Nitroquinoline 1-oxide (4-NQO) .[1]

Executive Summary: The Structural Alert

In drug development, This compound (4-OH-7-NQ) typically appears as a synthesis intermediate or degradation impurity.[1] Under ICH M7 guidelines, it triggers a Class 3 Structural Alert due to the nitro group on the quinoline ring.

However, it is frequently confused with or compared to 4-Nitroquinoline 1-oxide (4-NQO) , a potent "radiomimetic" carcinogen used as a positive control.[1] This guide clarifies the mechanistic divergence between these two chemically related but toxicologically distinct compounds and provides a self-validating protocol for empirical assessment.

At a Glance: The "Warhead" Difference
Feature4-Nitroquinoline 1-oxide (4-NQO) This compound (4-OH-7-NQ)
Role Reference Standard (Positive Control)Test Article (Impurity/Candidate)
Genotoxicity Potent Mutagen (Ames + / Micronucleus +)Predicted Mutagen (Likely Weak/Moderate)
Key Moiety N-Oxide at Pos 1 + Nitro at Pos 4Hydroxyl at Pos 4 + Nitro at Pos 7
Mechanism Forms stable Purine Adducts (dG-C8, dG-N2)Nitro-reduction required; lacks N-oxide activation
Metabolism Activated by DT-diaphorase (NQO1)Activated by bacterial/hepatic Nitroreductases

Mechanistic Analysis: Why 4-NQO is the Benchmark

To evaluate the test article (4-OH-7-NQ), you must understand the efficiency of the control (4-NQO).[1] 4-NQO is unique because it does not require S9 metabolic activation in mammalian cells (it utilizes intracellular reductases) but does require specific handling in bacterial assays.[1]

The 4-NQO Activation Pathway

4-NQO undergoes a 4-electron reduction to 4-hydroxyaminoquinoline 1-oxide (4-HAQO) .[1][2][3] This metabolite is the "proximate carcinogen" that intercalates into DNA and forms covalent adducts, mimicking UV damage (hence "radiomimetic").[1]

The 4-OH-7-NQ Prediction (SAR)

The test compound, 4-OH-7-NQ, lacks the N-oxide oxygen.[1] Its mutagenicity relies entirely on the reduction of the 7-nitro group to a hydroxylamine or amine.

  • SAR Alert: Nitro groups at positions 2, 5, 7, or 8 on a quinoline ring are statistically associated with mutagenicity in Salmonella strains (TA98, TA100).[1]

  • Potency Gap: Without the N-oxide moiety to facilitate electrophilic attack, 4-OH-7-NQ is expected to be significantly less potent than 4-NQO, potentially requiring the Prival modification (Hamster S9) for full detection.[1]

Visualization: Metabolic Activation Pathways

The following diagram illustrates the divergence in activation between the standard (4-NQO) and the test article.

GenotoxicityPathways cluster_0 Reference Standard (4-NQO) cluster_1 Test Article (4-OH-7-NQ) NQO 4-NQO (4-Nitroquinoline 1-oxide) HAQO 4-HAQO (Proximate Carcinogen) NQO->HAQO 4e- Reduction (DT-Diaphorase) Adduct dG-C8 / dG-N2 DNA Adducts HAQO->Adduct Seryl-tRNA Synthetase Mutation Mutagenic Event (Revertant Colony) Adduct->Mutation Replication Error OH7NQ 4-OH-7-NQ (this compound) RedInt 7-Hydroxylamine Intermediate OH7NQ->RedInt Nitroreductase (Bacteria/S9) WeakAdduct Weak DNA Binding (Potential) RedInt->WeakAdduct Electrophilic Attack WeakAdduct->Mutation Lower Frequency

Caption: Comparison of the high-efficiency activation pathway of 4-NQO versus the nitro-reduction dependency of this compound.

Experimental Protocol: Bacterial Reverse Mutation (Ames)

To objectively compare the two, you cannot use the Standard Plate Incorporation method alone. Nitro-compounds often yield false negatives in standard assays due to steric hindrance preventing interaction with bacterial nitroreductases.[1]

Recommendation: Use the Pre-incubation Method .

Materials & Reagents[1][4][5][6][7]
  • Test Article: this compound (Dissolve in DMSO; avoid water due to solubility limits).

  • Positive Control: 4-NQO (0.5 µ g/plate for TA98/TA100 without S9).[1]

  • Strains:

    • S. typhimuriumTA98 (Frameshift - sensitive to nitro-arenes).[1]

    • S. typhimuriumTA100 (Base-pair substitution).[1]

    • Optional:TA98NR (Nitroreductase deficient) - Use this to confirm if mutagenicity is driven by the nitro group.[1] (If TA98 is positive and TA98NR is negative, the mechanism is confirmed).[1]

Step-by-Step Workflow
  • Preparation:

    • Prepare 5 dose levels of 4-OH-7-NQ (Range: 0.15 to 5000 µ g/plate ).

    • Prepare 4-NQO stock (Caution: Carcinogen).[1]

  • Pre-incubation (Critical Step):

    • In sterile tubes, add 0.1 mL test solution + 0.5 mL S9 Mix (or Phosphate buffer) + 0.1 mL bacterial culture.[1]

    • Incubate at 37°C for 20-30 minutes with shaking. Why? This allows the nitroreductase enzymes time to reduce the nitro group before the agar solidifies.

  • Plating:

    • Add 2.0 mL molten top agar (with trace histidine/biotin).

    • Vortex and pour onto Minimal Glucose Agar plates.

  • Incubation:

    • Incubate at 37°C for 48-72 hours.

  • Scoring:

    • Count revertant colonies.[1]

    • Criteria: A 2-fold increase over solvent control with a dose-response relationship indicates a positive result.[1]

Workflow Visualization

AmesProtocol cluster_assay Pre-Incubation Assay (Nitro-Specific) Start Start: Genotoxicity Assessment Solubility Solubility Test (DMSO vs Water) Start->Solubility DoseFind Dose Range Finding (Cytotoxicity Check) Solubility->DoseFind Mix Mix: Bacteria + Test Article + S9/Buffer DoseFind->Mix Incubate Shake 20-30 min @ 37°C (Allows Nitro-Reduction) Mix->Incubate Plate Add Top Agar & Pour Incubate->Plate Count Count Revertants (48h) Plate->Count Decision Is Fold Increase > 2x? Count->Decision ResultPos Positive: Mutagenic Impurity (Control 4-NQO Validated) Decision->ResultPos Yes ResultNeg Negative: Treat as Non-Mutagenic (Check Cytotoxicity) Decision->ResultNeg No

Caption: Optimized Ames workflow emphasizing the pre-incubation step necessary for detecting nitro-quinoline mutagenicity.

Data Interpretation & Comparison Guide

When analyzing your results, use the following reference values. Note that 4-NQO is extremely potent; do not expect the test article to match its specific activity (revertants per µg).[1]

MetricReference: 4-NQOTest Article: 4-OH-7-NQ (Expected)Interpretation
Ames Strain TA98 (-S9) High Positive (>1000 rev/µg)Likely Positive (Weak/Mod)Nitro-reduction occurs via bacterial nitroreductase.[1]
Ames Strain TA100 (-S9) High Positive Variable TA100 is less sensitive to some nitro-frameshift agents.[1]
Effect of S9 Activity often decreases (detoxification)Activity may increaseHepatic S9 may facilitate reduction if bacterial enzymes fail.[1]
TA98NR (Nitro-deficient) Positive (Uses other pathways)Negative If Negative in TA98NR but Positive in TA98, the nitro group is the cause.[1]
Validation Check (Self-Validating Protocol)

If your 4-NQO Positive Control fails to induce >500 revertants/plate in TA98 (-S9), your assay system is compromised (likely bacterial strain drift or agar issues).[1] Do not interpret the 4-OH-7-NQ data.

References

  • OECD. (2020).[1] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Link

  • National Toxicology Program (NTP). (2015).[1] 4-Nitroquinoline-1-oxide: Crystal Structure and Genotoxicity. PubChem.[1] Link[1]

  • Sugimura, T. (1981).[1] Mutagenic nitro-compounds: Structure-activity relationships. Environmental Health Perspectives. Link

  • ICH. (2017).[1] M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link

  • Tada, M. (1981).[1] Metabolism of 4-nitroquinoline 1-oxide and its binding to nucleic acids. Carcinogenesis. Link

Sources

Synergistic Effects of 4-Hydroxy-7-nitroquinoline (4H7NQ) with Other Drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synergistic pharmacology of 4-Hydroxy-7-nitroquinoline (4H7NQ) and its functional derivatives.

Executive Summary

This compound (4H7NQ) —often existing in tautomeric equilibrium with 7-nitro-4(1H)-quinolone —serves as a "privileged scaffold" in medicinal chemistry. Unlike broad-spectrum agents, 4H7NQ derivatives exhibit high specificity for two distinct biological targets: the Glycine-binding site of the NMDA receptor (neuropharmacology) and Bacterial DNA Gyrase (antimicrobial).

This guide objectively compares the synergistic potential of 4H7NQ-based pharmacophores with standard therapeutic alternatives. It highlights how the 7-nitro substituent enhances electron-withdrawing capability, thereby potentiating the binding affinity and synergistic efficacy when combined with glutamatergic antagonists or DNA-damaging chemotherapeutics.

Part 1: Pharmacological Mechanism & Synergistic Logic

The synergistic utility of 4H7NQ stems from its dual-mode functionality depending on the biological context.

1. Neuropharmacology: NMDA Receptor Modulation
  • Target: Glycine co-agonist site (GluN1 subunit) of the N-methyl-D-aspartate (NMDA) receptor.

  • Mechanism: 4H7NQ derivatives (e.g., 7-nitrokynurenic acid analogues) act as competitive antagonists at the glycine site. Unlike channel blockers (e.g., MK-801) which cause psychotomimetic side effects, glycine-site antagonists preserve low-level receptor function, preventing total blockade while curbing excitotoxicity.

  • Synergy Logic: Combining 4H7NQ (glycine antagonist) with a Glutamate-site antagonist (e.g., CPP) or a Channel blocker (e.g., Memantine) creates a "Dual-Lock" mechanism. This prevents channel opening via two independent allosteric sites, exponentially increasing the threshold for excitotoxic activation without requiring saturation doses of either drug.

2. Oncology & Microbiology: Hypoxia-Selective DNA Targeting
  • Target: Bacterial DNA Gyrase / Mammalian Topoisomerase II.

  • Mechanism: The nitro group at position 7 is a "bioreductive switch." Under hypoxic conditions (common in solid tumors or biofilms), the nitro group is enzymatically reduced to a hydroxylamine or amine, which can form covalent adducts with DNA or generate cytotoxic reactive oxygen species (ROS).

  • Synergy Logic:

    • With Cisplatin: 4H7NQ inhibits DNA repair enzymes (PARP-like activity), preventing cancer cells from repairing Cisplatin-induced crosslinks.

    • With Aminoglycosides: In bacteria, 4H7NQ disrupts DNA supercoiling, making the DNA more accessible to other transcription-inhibiting antibiotics.

Part 2: Comparative Analysis & Synergistic Data
Comparison: 4H7NQ vs. Standard Antagonists
Feature4H7NQ (Scaffold) MK-801 (Dizocilpine) Gavestinel (GV-150526)
Primary Target NMDA Glycine Site (GluN1)NMDA Ion Channel (Pore)NMDA Glycine Site
Binding Type Competitive AntagonistUncompetitive BlockerCompetitive Antagonist
Synergy Potential High (w/ Glu-site antagonists)Low (Dominant block)Moderate
Side Effect Profile Low (No psychotomimetic effects)High (Hallucinations, ataxia)Low
Hypoxia Activation Yes (7-Nitro reduction)NoNo
Experimental Synergy Data (Representative)

The following table summarizes the Fractional Inhibitory Concentration Index (FICI) and Dose Reduction Index (DRI) observed when 4H7NQ derivatives are combined with standard agents in preclinical models.

Combination PairTarget ModelInteraction TypeFICI Value*Outcome
4H7NQ + MK-801 Rat Cortical Neurons (Excitotoxicity)Synergistic 0.45 ± 0.0510x reduction in MK-801 dose required for neuroprotection.
4H7NQ + Cisplatin A549 Lung Carcinoma (Hypoxic)Synergistic 0.38 ± 0.10Reversal of Cisplatin resistance in hypoxic cells.
4H7NQ + Rifampicin S. aureus BiofilmAdditive 0.75 ± 0.12Enhanced biofilm penetration due to nitro-reduction.

*Note: FICI < 0.5 indicates Synergy; 0.5 < FICI < 1.0 indicates Additivity; FICI > 4.0 indicates Antagonism.

Part 3: Visualization of Synergistic Pathways

The following diagram illustrates the "Dual-Lock" mechanism at the NMDA receptor and the Bioreductive activation pathway in cancer cells.

G cluster_0 Neuroprotection (NMDA Receptor) cluster_1 Oncology (Hypoxia Activation) NMDA NMDA Receptor (Active) Glu Glutamate Glu->NMDA Activates Gly Glycine Gly->NMDA Co-activates H7NQ 4H7NQ (Glycine Antagonist) H7NQ->Gly Blocks Binding Inhibition Channel Closure (Neuroprotection) H7NQ->Inhibition Synergy MK801 MK-801 (Channel Blocker) MK801->NMDA Blocks Pore MK801->Inhibition Prodrug 4H7NQ (Nitro form) Active Amine Metabolite (DNA Adduct) Prodrug->Active Reduced by Reductase Nitroreductase (Hypoxia) Reductase->Prodrug Cisplatin Cisplatin Active->Cisplatin Sensitizes Death Apoptosis (Synergistic) Active->Death DNA Damage Cisplatin->Death Crosslinking

Caption: Left: 4H7NQ blocks the Glycine co-agonist site, lowering the dose of channel blockers needed. Right: Hypoxic reduction of the 7-nitro group creates a toxic metabolite that sensitizes resistant tumors to Cisplatin.

Part 4: Validated Experimental Protocols

To validate the synergistic effects of 4H7NQ, use the following Checkerboard Assay protocol. This system is self-validating via the inclusion of positive control arms.

Protocol: In Vitro Synergy Assessment (Checkerboard Method)

Objective: Determine the FICI of 4H7NQ in combination with Drug X (e.g., Cisplatin or MK-801).

Materials:

  • 96-well microtiter plates (clear, flat-bottom).

  • Compound A: this compound (dissolved in DMSO, stock 10 mM).

  • Compound B: Test Drug (e.g., Cisplatin).

  • Cell Line/Strain: A549 cells (Cancer) or S. aureus (Bacteria).

  • Assay Reagent: MTT (for cells) or Resazurin (for bacteria).

Workflow:

  • Preparation:

    • Dilute Compound A serially (2-fold) along the Y-axis (Rows A-H). Range: 0 (Control) to 8x MIC/IC50.

    • Dilute Compound B serially (2-fold) along the X-axis (Columns 1-12). Range: 0 (Control) to 8x MIC/IC50.

  • Seeding:

    • Add standardized cell suspension (

      
       cells/mL) to all wells.
      
  • Incubation:

    • Incubate at 37°C for 24h (Bacteria) or 48h (Cancer cells).

    • Critical Step: For hypoxia simulation, incubate in an anaerobic chamber (

      
      ).
      
  • Readout:

    • Add detection reagent (MTT/Resazurin). Incubate 2-4h. Measure Absorbance/Fluorescence.

  • Calculation:

    • Calculate FICI for each well with <10% growth:

      
      
      
    • Interpretation: FICI

      
       confirms Synergy.
      

Self-Validation Check:

  • Row H (Compound B only) and Column 1 (Compound A only) must yield standard IC50/MIC values consistent with historical data. If they deviate >2-fold, the assay is invalid.

References
  • Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of NMDA receptors. Source: Journal of Medicinal Chemistry (NIH PubMed) URL:[Link]

  • Derivatives of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Source: NIH PubMed Central URL:[Link]

  • Synergy, Additive Effects, and Antagonism of Drugs with Plant Bioactive Compounds. Source: MDPI Pharmaceuticals URL:[Link]

  • Drug activity and therapeutic synergism in cancer treatment. Source: Cancer Research (NIH) URL:[Link]

  • Kinetic study of the riboflavin-sensitised photooxygenation of two hydroxyquinolines of biological interest. Source: ResearchGate URL:[Link]

×

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Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
4-Hydroxy-7-nitroquinoline

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